The table below summarizes the primary molecular interactions and cellular effects of Tyrphostin 23.
| Target / Process | Effect of this compound | Key Experimental Metrics |
|---|---|---|
| EGFR Kinase [1] | Inhibition | IC₅₀: 35 μM (cell assay); Kᵢ: 11 μM |
| AP-2 Adaptor Complex (μ2 subunit) [2] [3] | Disruption of YXXΦ motif interaction, inhibiting clathrin-mediated endocytosis | Inhibits internalization of transferrin receptor; no effect on endocytic morphology |
| Glycolytic Flux [4] | Stimulation of lactate production | Doubles glucose consumption & lactate release (100 μM, 2h) in primary rat astrocytes |
| Genomic Stability [5] | Induction of sister chromatid exchanges; chromosomal aberrations in transformed cells | Effects in S phase; more pronounced in transformed (CHO-K1) vs. primary (CHE) cell lines |
For researchers looking to validate or build upon these findings, here is a summary of key experimental approaches and conditions used in the cited studies.
| Study Focus | Experimental Model | Key Methodologies | Critical Conditions & Controls |
|---|---|---|---|
| Endocytosis Inhibition [2] [3] | Heb7a cells | Internalization assay of ¹²⁵I-transferrin; Molecular modeling of A23/mu2 interaction. | Used control tyrphostins (kinase inhibitors that do not disrupt YXXΦ/μ2 interaction); confirmed no effect on endocytic pathway morphology. |
| Genotoxic Effects [5] | CHO-K1 (transformed) and CHE (primary embryonic) Chinese hamster cell lines | Analysis of sister chromatid exchange (SCE) and chromosomal aberrations. | Treatment during S phase; compared effects between transformed and primary cell lines to indicate specificity. |
| Metabolic Effects [4] | Cultured primary rat astrocytes | Measurement of extracellular glucose and lactate levels to calculate glycolytic flux. | Reversibility test (compound removal); specificity control (other endocytosis inhibitors, structurally related Tyrphostin 25); used vanadate (phosphatase inhibitor) to probe mechanism. |
To help visualize the mechanistic pathways and experimental logic, the following diagrams are provided.
This compound inhibits EGFR signaling and clathrin-mediated endocytosis.
Experimental workflow for assessing this compound's metabolic impact in astrocytes.
Tyrphostins are a class of synthetic compounds known for their tyrosine kinase inhibitory activity. The table below summarizes key experimental data for several tyrphostins related to EGFR signaling research.
| Compound Name | Primary Target(s) | Key Experimental Findings | Cellular Models Used | Citations |
|---|
| Tyrphostin A9 (AG17) | EGFR, VEGFR-2, PDGFR [1] | • Induced apoptosis via increased caspase-3 activity. • Inhibited EGFR & VEGFR-2 at nanomolar concentrations. • Selective activity against KRAS-mutant HCT-116 cells. [1] | HCT-116 (CRC), HT-29 (CRC) [1] | [1] | | Tyrphostin AG1478 | EGFR [2] [3] | • Blocked hypoxia-induced EGFR activation & cell migration. • Increased resistance markers (MRP-1, PD-L1, CD73) in GB cells. [3] | HNSCC cell lines, U251-MG (GB) [2] [3] | [2] [3] | | Tyrphostin AG490 | EGFR, JAK2/3, Stat-3 [4] | Widely used as a reference tyrosine kinase inhibitor in research. [4] | N/A | [4] | | RG13022 derivative (1a) | EGFR [1] | Showed higher anticancer activity than its parent compound RG13022. [1] | HCT-116 (CRC), HT-29 (CRC) [1] | [1] |
Understanding the EGFR pathway is crucial for studying tyrphostin mechanisms. The pathway features a bow-tie (or hourglass) structure, a hallmark of robust biological systems, with diverse inputs converging on a core set of signaling molecules that lead to diverse cellular outputs [5].
Overview of the core EGFR signaling pathway and its key downstream effects. [6] [5] [7]
Activation of the EGFR pathway occurs through a defined sequence [6] [7]:
The methodologies below, adapted from recent studies, provide a framework for evaluating tyrphostin effects.
1. Cell Viability and Cytotoxicity Assay (MTT/MTS) [1] [2] This colorimetric assay measures the metabolic activity of cells as a proxy for viability and proliferation.
2. Investigating Apoptosis Mechanisms (qRT-PCR for Apoptotic Genes) [1] This protocol assesses changes in the expression of key apoptosis-related genes.
3. Cell Migration Assay (Wound Healing) [2] This method evaluates the compound's effect on cell motility, a key cancer phenotype.
The table below summarizes the key quantitative findings from pivotal studies investigating the effects of T23 on astrocyte metabolism.
| Parameter | Observed Effect of T23 | Experimental Model | Citation |
|---|---|---|---|
| Glucose Consumption | Doubled (100 µM, 2-4 hours) | Primary rat astrocytes | [1] [2] [3] |
| Lactate Production | Doubled (100 µM, 2-4 hours) | Primary rat astrocytes | [1] [2] [3] |
| Cell Viability & Morphology | Not affected (up to 200-300 µM, 4 hours) | Primary rat astrocytes | [1] [2] |
| Effect Reversibility | Fully reversible upon T23 removal | Primary rat astrocytes | [1] [2] |
| Specificity | Effect not seen with Tyrphostin 25 (structurally related inhibitor) | Primary rat astrocytes | [1] [2] |
| TCA Cycle Activity | Strongly accelerated ¹³C-labeling of intermediates (glutamate, glutamine, aspartate) | Primary rat astrocytes with [U-¹³C]glucose | [4] |
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.
This method is adapted from studies that quantified changes in glucose consumption and lactate release [1] [2] [3].
This protocol from a later study investigates the impact of T23 on the tricarboxylic acid (TCA) cycle [4].
The exact molecular target of T23 in this context is not fully elucidated, but key experimental evidence points to the following mechanism. The diagram below illustrates the proposed pathway and key experimental evidence.
Proposed pathway for T23-induced stimulation of astrocyte glycolysis, based on experimental evidence.
It is important to note that the metabolic response of astrocytes can vary by brain region. Recent research highlights that hypothalamic astrocytes intrinsically exhibit a stronger glycolytic phenotype than cortical astrocytes and modulate lactate production in response to glucose levels via an AMPK sensor, rather than in response to glutamate as cortical astrocytes do [5]. This suggests that the potent effects of T23 were characterized in a model (cortical astrocytes) that may have significant regional differences.
Tyrphostin 23 (also known as Tyrphostin A23, RG-50810, or AG 18) is a protein tyrosine kinase inhibitor belonging to the tyrphostin family of synthetic compounds that specifically target tyrosine kinase domains without competing for ATP binding sites. This compound demonstrates potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 35 μM and a Kᵢ of 11 μM in enzymatic assays [1]. Unlike many conventional kinase inhibitors that target the ATP-binding pocket, tyrphostins like this compound exhibit enhanced specificity for particular tyrosine kinases, resulting in reduced cytotoxicity compared to traditional chemotherapeutic agents while maintaining effective anti-proliferative properties [2].
The molecular mechanism of this compound extends beyond canonical kinase inhibition to include modulation of intracellular trafficking. Research has demonstrated that this compound specifically inhibits the interaction between YXXΦ motifs (tyrosine-containing sorting signals) and the μ₂ subunit of the AP-2 adaptor complex, thereby disrupting clathrin-mediated endocytosis [3]. This unique dual mechanism—affecting both kinase signaling and membrane trafficking—underlies the diverse cellular effects observed across different experimental systems. Structural analyses through molecular modeling have confirmed that this compound effectively occupies the tyrosine-binding pocket in the μ₂ subunit, providing a structural basis for its inhibition of YXXΦ motif/μ₂ interactions and consequent impairment of receptor internalization, particularly impacting transferrin receptor endocytosis [3].
The effects of this compound on cellular processes vary significantly depending on cell type, concentration, and exposure duration. The compound demonstrates differential cytotoxicity between transformed and primary cells, with more pronounced effects on proliferating cancer cells. In pancreatic cancer models, this compound effectively inhibited EGF and serum-stimulated DNA synthesis across multiple human pancreatic cancer cell lines (MiaPaCa-2, Panc-1, and CAV) [4]. This anti-proliferative effect appears to be at least partially reversible upon removal, suggesting a cytostatic rather than directly cytotoxic mechanism in some cellular contexts.
Research has revealed that this compound exhibits cell type-specific responses regarding genotoxicity. In transformed CHO-K1 cells, this compound induced chromosomal aberrations specifically when treatment occurred during the S phase of the cell cycle, while primary embryonic Chinese hamster (CHE) cells showed no such clastogenic effects under identical conditions [2]. This differential effect suggests that cells with pre-existing deficits in cell cycle control mechanisms are more vulnerable to this compound-induced genotoxicity, highlighting its potential therapeutic window where transformed cells might be selectively targeted. Both cell types, however, demonstrated increased sister chromatid exchange frequency following treatment, indicating that this compound does interact with genetic material across different cellular contexts [2].
Beyond its direct anti-proliferative effects, this compound significantly impacts cellular metabolism, particularly in non-transformed cells. In cultured primary rat astrocytes, this compound (100 μM) stimulated a rapid, time-dependent increase in glycolytic flux, doubling both glucose consumption and lactate production within 2 hours of exposure [5]. This metabolic effect was reversible upon compound removal and not observed with other tyrphostin analogs (Tyrphostin 25) or standard endocytosis inhibitors, suggesting a specific mechanism unrelated to its kinase inhibitory properties. The stimulation was completely abolished by the phosphatase inhibitor vanadate in a concentration-dependent manner, indicating involvement of phosphorylation/dephosphorylation equilibrium in regulating astrocytic glycolysis [5].
Table 1: Concentration-Dependent Effects of this compound on Various Cell Types
| Cell Type | Proliferation Effects | Migration/Invasion Effects | Other Effects | Effective Concentration |
|---|---|---|---|---|
| Pancreatic cancer cells (MiaPaCa-2, Panc-1, CAV) | Inhibition of EGF and serum-stimulated DNA synthesis | Information not available in search results | Reversible growth inhibition | Varies by cell line [4] |
| Transformed CHO-K1 cells | Information not available in search results | Information not available in search results | S phase-dependent chromosomal aberrations; Increased sister chromatid exchange | Treatment during S phase [2] |
| Primary embryonic Chinese hamster (CHE) cells | Information not available in search results | Information not available in search results | No chromosomal aberrations; Increased sister chromatid exchange | Same as CHO-K1 cells [2] |
| Primary rat astrocytes | No acute effect on viability | Information not available in search results | Doubled glycolytic lactate production | 100 μM for 2 hours [5] |
| Rabbit platelets | Information not available in search results | Information not available in search results | Inhibited zooxanthellatoxin-A-induced aggregation | 500 μM [6] |
This compound demonstrates significant effects on intracellular signaling pathways that regulate cell migration and cytoskeletal organization. In rabbit platelet models, this compound (500 μM) effectively inhibited zooxanthellatoxin-A-induced platelet aggregation, establishing the importance of tyrosine phosphorylation in this process [6]. Mechanistic studies revealed that this compound selectively blocks phosphorylation of p42 MAPK without affecting p38 MAPK phosphorylation, demonstrating its isoform-specific regulation of MAP kinase signaling pathways [6]. This selective inhibition suggests that this compound may differentially affect signaling modules based on their composition and activation mechanisms.
The compound's impact on cytoskeletal reorganization and migration-related signaling is further evidenced by its inhibition of endothelial cell functions. Though the exact molecular targets vary by cell type, the consistent theme across studies is this compound's ability to disrupt signal transduction pathways critical for cell motility and adhesion processes. The inhibition of YXXΦ motif interactions with adaptor protein complexes likely contributes to these anti-migratory effects by impairing the recycling of motility-related receptors and adhesion molecules [3].
Table 2: this compound Effects on Specific Molecular Targets and Pathways
| Target/Pathway | Effect | Experimental System | Functional Outcome |
|---|---|---|---|
| EGFR tyrosine kinase | Inhibition (IC₅₀ = 35 μM) | Enzyme assay | Reduced proliferation in EGFR-dependent cancers [1] |
| YXXΦ motif/μ₂ subunit interaction | Inhibition | In vitro and yeast two-hybrid assays | Impaired clathrin-mediated endocytosis [3] |
| p42 MAPK phosphorylation | Blocked | Rabbit platelets | Inhibition of zooxanthellatoxin-A-induced aggregation [6] |
| p38 MAPK phosphorylation | No effect | Rabbit platelets | Selective pathway inhibition [6] |
| Glycolytic flux | Stimulation | Primary rat astrocytes | Doubled lactate production [5] |
| Sister chromatid exchange | Increased | CHO-K1 and CHE cells | Elevated genetic recombination [2] |
Table 3: Key Experimental Parameters for this compound Studies
| Experimental Approach | Key Parameters Measured | Detection Method | Relevant Controls |
|---|---|---|---|
| Cell viability/proliferation assays | DNA synthesis, cell counts, metabolic activity | ³H-thymidine incorporation, CellTiter-Glo assay, direct counting | Untreated cells, vehicle controls, growth factor stimulation [4] |
| Metabolic studies | Glucose consumption, lactate production | Enzymatic assays, metabolic flux analysis | Baseline measurements, compound solvent controls [5] |
| Genotoxicity assessment | Chromosomal aberrations, sister chromatid exchanges | Microscopic analysis of chromosome spreads | Untreated cells, phase-specific synchronization [2] |
| Signaling pathway analysis | Protein phosphorylation, kinase activity | Western blotting, immunoprecipitation, kinase assays | Phospho-specific antibodies, pathway activators [6] |
| Endocytosis assays | Receptor internalization, membrane trafficking | Radiolabeled transferrin uptake, fluorescence microscopy | Untreated cells, trafficking inhibitors [3] |
Protocol for Cell Viability Assay Using CellTiter-Glo The CellTiter-Glo Luminescent Cell Viability Assay provides a sensitive method for determining the number of viable cells in culture based on quantitation of ATP presence. Cells should be seeded in 96-well plates at optimal density (e.g., 1-5×10³ cells/well for most tumor lines) and allowed to attach for 24 hours. Prepare this compound working concentrations (typically 0.3125-20 μM) in complete culture medium, with DMSO concentration normalized across all treatments (not exceeding 0.1%). Following 24-72 hours of treatment, equilibrate plates and CellTiter-Glo reagent to room temperature for 30 minutes. Add equal volume of reagent to each well, mix for 2 minutes on an orbital shaker, and allow stable signal development for 10 minutes before recording luminescence. Include vehicle controls (DMSO only) and positive controls (e.g., staurosporine for cytotoxicity) in each experiment. Normalize treatment values to untreated controls to calculate percentage viability [7].
DNA Synthesis Measurement via ³H-Thymidine Incorporation For assessment of DNA synthesis as a proliferation indicator, seed cells in 24-well or 96-well plates and culture until 60-70% confluent. Serum-starve cells for 24 hours to synchronize in G₀/G₁ phase, then stimulate with appropriate mitogens (EGF, serum, etc.) concurrently with this compound treatment. After 18-22 hours, pulse cells with ³H-thymidine (0.5-1 μCi/well) for 4-6 hours. Terminate incorporation by washing with cold PBS, fix with cold trichloroacetic acid (10% for 15 minutes), and solubilize incorporated radioactivity with 0.1N NaOH/1% SDS. Transfer lysates to scintillation vials, add scintillation fluid, and count in a β-counter. Calculate percentage inhibition relative to mitogen-stimulated controls without inhibitor [4].
Transwell Migration Assay Protocol Cell migration capacity can be quantitatively assessed using Transwell (Boyden chamber) assays. For invasion measurements, coat the upper surface of polycarbonate membranes (8 μm pore size) with Matrigel (100 μg/mL) and allow to polymerize for 1 hour at 37°C. Prepare cell suspension (1×10⁶ cells/mL) in serum-free medium containing appropriate concentrations of this compound. Add cell suspension to upper chambers and place in 24-well plates containing chemoattractant medium (e.g., with 10% FBS) in lower chambers. Incubate for 6-24 hours at 37°C (duration depends on cell type motility). Following incubation, remove non-migrated cells from upper membrane surface with cotton swabs. Fix migrated cells on lower membrane surface with methanol (10 minutes) and stain with 0.1% crystal violet (20 minutes). Capture images of migrated cells under microscope, then extract dye with 10% acetic acid and measure absorbance at 595 nm. Normalize values to untreated controls to determine percentage migration inhibition [7].
Receptor Internalization Assay To assess this compound effects on clathrin-mediated endocytosis, perform transferrin internalization assays. Grow cells on glass coverslips to 70-80% confluence and pre-treat with this compound (10-100 μM) or vehicle control for 30-60 minutes. Incubate with Alexa Fluor 488-conjugated transferrin (25 μg/mL) for 5-15 minutes at 37°C. Terminate internalization by washing with ice-cold acid strip buffer (0.2M acetic acid, 0.2M NaCl, pH 2.5) to remove surface-bound transferrin. Fix cells with 4% paraformaldehyde, mount with antifade mounting medium, and image using confocal microscopy. Quantify internalized transferrin by measuring fluorescence intensity per cell using ImageJ or similar software. Compare treated samples to controls and to cells incubated with transferrin at 4°C (non-internalizing condition) [3].
MAPK Phosphorylation Analysis To evaluate this compound effects on specific signaling pathways, assess phosphorylation status of MAPK isoforms. Culture cells in 6-well plates until 70-80% confluent, serum-starve for 24 hours, then pre-treat with this compound (50-500 μM) for 60 minutes before stimulating with appropriate agonist (e.g., zooxanthellatoxin-A for platelets). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration, separate equal amounts by SDS-PAGE, and transfer to PVDF membranes. Probe with phospho-specific antibodies for p42/p44 MAPK (Thr202/Tyr204) and p38 MAPK (Thr180/Tyr182), followed by appropriate HRP-conjugated secondary antibodies. Detect using enhanced chemiluminescence and normalize phospho-protein levels to total protein or loading controls. This compound should demonstrate differential inhibition of p42 versus p38 MAPK phosphorylation [6].
The experimental data on this compound reveals several important therapeutic implications for targeted cancer therapy. The differential genotoxic effects observed between transformed and primary cells suggest a potential selective vulnerability of cancer cells to this compound treatment, particularly those with dysregulated cell cycle checkpoints [2]. This selectivity is further evidenced in pancreatic cancer models, where this compound effectively inhibited EGF and serum-stimulated DNA synthesis across multiple human pancreatic cancer cell lines [4]. The reversible nature of its anti-proliferative effects in some systems suggests potential applications in combination therapy approaches where sustained inhibition might be achieved through sequential or concurrent dosing with other targeted agents.
The unique dual mechanism of this compound—simultaneously inhibiting tyrosine kinase signaling and receptor internalization—presents both challenges and opportunities for therapeutic development. The inhibition of YXXΦ motif interactions with adaptor protein complexes represents a novel therapeutic strategy potentially complementary to kinase inhibition alone [3]. This dual activity could help overcome resistance mechanisms that often develop with single-target agents in cancer therapy. Furthermore, the metabolic effects observed in astrocytes highlight the importance of considering cell-type specific responses when developing tyrosine kinase inhibitors for clinical applications [5].
The following diagram illustrates the key molecular mechanisms and cellular effects of this compound:
Tyrphostin 23 (T23) represents a seminal member of the tyrphostin family of synthetic tyrosine kinase inhibitors originally developed in the late 1980s through pioneering work by Alexander Levitzki and colleagues. These compounds were strategically designed to compete with ATP or substrate binding sites on tyrosine kinases, thereby offering a more targeted approach compared to broader kinase inhibitors. The structural foundation of tyrphostins derives from the natural product erbstatin, with T23 specifically featuring a catechol chemical moiety that is critical to its biological activity. Unlike many early kinase inhibitors that lacked specificity, T23 and its analogs represented a significant advancement in targeted molecular therapy, enabling researchers to dissect complex signaling pathways with greater precision [1].
The primary mechanism of T23 centers on its ability to inhibit specific protein tyrosine kinases, particularly through competitive binding at enzyme active sites. However, research has revealed that T23 possesses additional, unexpected cellular activities beyond its originally intended kinase inhibition. Notably, T23 has been demonstrated to strongly accelerate glycolytic lactate production in cultured primary astrocytes, effectively doubling both glucose consumption and lactate output at optimal concentrations. This metabolic effect appears independent of traditional kinase inhibition pathways and is instead linked to phosphorylation/dephosphorylation events sensitive to vanadate, a phosphatase inhibitor. This unexpected metabolic role has expanded our understanding of T23's potential research applications beyond its original design as a kinase inhibitor [2].
Table 1: Key Experimental Findings for this compound
| Experimental System | Concentration Range | Key Parameters Measured | Observed Effects | Citation |
|---|---|---|---|---|
| Primary rat astrocytes | 100-300 µM | Glucose consumption, Lactate production | Up to 2-fold increase in glycolytic flux; concentration- and time-dependent | [2] |
| HEK 293 cells (BK channels) | Not specified | BK channel current, Tyrosine phosphorylation | Increased BK channel activity; decreased tyrosine phosphorylation | [3] |
| Rabbit platelets | 500 µM | p42 MAPK phosphorylation, Platelet aggregation | Inhibited tyrosine phosphorylation of p42 MAPK; blocked platelet aggregation | [4] |
| HeLa cells | 500 µM | AAV transduction efficiency | Augmented transgene expression via ssD-BP dephosphorylation | [5] |
| Heb7a cells | Not specified | Transferrin internalization | Inhibited clathrin-mediated endocytosis via YXXΦ-AP-2 interaction disruption | [6] |
Table 2: Experimental Protocols and Technical Parameters
| Research Context | Cell Lines/Models | Treatment Duration | Key Methodologies | Critical Controls | |---------------------|------------------------|------------------------|----------------------|----------------------| | Glycolytic studies | Primary rat astrocytes | Up to 4 hours | Glucose consumption assays, Lactate measurements | Tyrphostin 25 (inactive analog), Vanadate co-treatment | [2] | | Kinase inhibition studies | Rabbit platelets, HeLa cells | 2 hours | Immunoprecipitation, Western blotting, EMSA | Genistein, Other tyrphostin analogs | [5] [4] | | BK channel regulation | BK-HEK 293 cells, Rat CASMCs | 15 minutes to 2 hours | Electrophysiology, Vascular tension measurements | Orthovanadate, Paxilline | [3] | | Endocytosis inhibition | Heb7a cells | Not specified | Transferrin internalization assays, Molecular modeling | Control tyrphostins (kinase-active) | [6] |
The most pronounced effect of T23 observed in scientific literature is its dramatic stimulation of glycolytic flux in primary astrocytes. At a concentration of 100 µM applied over 2 hours, T23 consistently doubles both glucose consumption and lactate production in these neural support cells. This metabolic effect demonstrates clear time and concentration dependence, with maximal stimulation achieved at 2-4 hours of treatment. Importantly, this glycolytic acceleration is rapidly reversible upon T23 removal, indicating a direct pharmacological effect rather than permanent metabolic reprogramming. The specificity of this response is highlighted by the fact that structurally similar compounds like Tyrphostin 25 (which lacks the catechol functional group) fail to reproduce this metabolic effect, confirming that specific structural elements are essential for T23's activity on glucose metabolism [2] [1].
The molecular mechanism underlying T23's glycolytic effects appears to involve sophisticated phosphorylation/dephosphorylation pathways rather than direct allosteric regulation of glycolytic enzymes. Research indicates that the phosphatase inhibitor vanadate completely abolishes T23-stimulated lactate production in a concentration-dependent manner. This crucial finding suggests that T23 interferes with tyrosine phosphorylation events that normally suppress glycolytic activity, possibly through inhibition of a kinase or activation of a phosphatase that regulates glycolytic control points. This mechanism distinguishes T23 from other metabolic modulators and positions it as a valuable tool for investigating the intersection of tyrosine phosphorylation and cellular metabolism. The finding that AMP kinase modulators do not affect T23-stimulated lactate production further narrows the potential mechanisms and suggests a specific tyrosine phosphorylation pathway is involved [2].
As a namesake member of the tyrphostin family, T23 demonstrates significant activity against specific protein tyrosine kinases, though its specificity profile differs from other well-characterized tyrphostins. In rabbit platelets, T23 at 500 µM concentration effectively inhibits zooxanthellatoxin-A-induced phosphorylation of p42 mitogen-activated protein kinase (MAPK) while curiously sparing p38 MAPK phosphorylation under identical conditions. This selective inhibition contrasts with the broader spectrum tyrosine kinase inhibitor genistein, which blocks phosphorylation of both MAPK isoforms. This differential effect provides valuable insight into signaling hierarchy and demonstrates that T23 can discriminate between closely related kinases in the same cellular context [4].
The significance of T23 in kinase research extends to its effects on epidermal growth factor receptor (EGFR) tyrosine kinase, where it and other tyrphostins have proven instrumental in understanding viral transduction mechanisms. Studies demonstrate that T23 treatment leads to dephosphorylation of ssD-BP, a cellular tyrosine phosphoprotein that normally inhibits adeno-associated virus (AAV) second-strand DNA synthesis when in its phosphorylated state. By promoting the dephosphorylated form of ssD-BP, T23 significantly augments AAV transduction efficiency in HeLa and other cell lines. This application highlights how T23's kinase inhibitory activity can be harnessed to improve gene therapy vectors and provides insight into the regulation of viral transduction at the molecular level [5].
Beyond its metabolic and kinase inhibitory properties, T23 demonstrates a remarkable ability to disrupt specific membrane trafficking events through a novel mechanism. Research has revealed that T23 directly inhibits clathrin-mediated endocytosis by interfering with the interaction between YXXΦ motifs (tyrosine-containing sorting signals in cytosolic domains of membrane proteins) and the μ2 subunit of the AP-2 adaptor complex. This interaction is essential for the formation of clathrin-coated vesicles during endocytosis. Molecular modeling studies provide a structural explanation for this activity, showing how T23 fits into the tyrosine-binding pocket of the μ2 subunit, thereby competitively inhibiting normal protein-protein interactions required for efficient endocytosis [6].
The functional consequence of this mechanism is clearly demonstrated in T23's inhibition of transferrin internalization in Heb7a cells. Importantly, control tyrphostins that retain tyrosine kinase inhibitory activity but cannot disrupt YXXΦ-AP-2 interactions fail to block endocytosis, confirming the specificity of T23's action on the trafficking machinery rather than through kinase inhibition. This unique activity expands T23's research utility beyond signaling applications to include studies of membrane dynamics, receptor internalization, and intracellular trafficking pathways. The ability to selectively inhibit specific endocytic processes with small molecules like T23 provides a powerful alternative to genetic approaches for manipulating membrane trafficking [6].
The effective concentration range for T23 varies substantially depending on the experimental system and desired effect. For metabolic studies in primary astrocytes, concentrations between 50-300 µM produce significant effects, with 100 µM representing the optimal concentration for maximal glycolytic stimulation without apparent cytotoxicity. In signaling studies using platelet aggregation assays, considerably higher concentrations (500 µM) are required to achieve effective inhibition of MAPK phosphorylation. For cellular trafficking studies, the effective concentration must be determined empirically for each cell type, though published protocols typically use concentrations in the mid-micromolar range. These variations highlight the importance of conducting careful dose-response studies when applying T23 to new experimental systems [2] [4].
Treatment duration represents another critical variable in T23 experimental design. Metabolic effects in astrocytes manifest within 30-60 minutes and peak around 2-4 hours. Kinase inhibition and subsequent signaling changes typically require at least 2 hours of pretreatment, while effects on viral transduction efficiency generally employ 2-hour pretreatment followed by viral infection in the continued presence of the compound. For electrophysiology studies examining BK channel regulation, effects of related tyrphostins can be observed within 15-30 minutes of application. Most protocols involve dissolving T23 in DMSO at high concentration (typically 500 mM stocks) followed by dilution into appropriate cell culture media, with final DMSO concentrations not exceeding 0.1% to maintain cell viability [2] [5] [3].
Experimental workflow for this compound studies illustrating key steps from compound preparation to endpoint analysis.
Proper experimental controls are essential when working with T23 due to its multiple mechanisms of action and potential off-target effects. Critical controls should include structural analogs like Tyrphostin 25 (which lacks catechol functionality) to determine specificity of observed effects, vanadate co-treatment to test phosphatase involvement in the response, and vehicle controls with appropriate DMSO concentrations to exclude solvent effects. For kinase inhibition studies, comparison with other tyrosine kinase inhibitors like genistein provides context for the specificity of T23's effects. In metabolic studies, measurement of both basal and stimulated conditions establishes the magnitude of T23's effect and helps differentiate specific modulation from general metabolic stimulation [2] [1].
Validation methodologies for T23 experiments depend on the specific research question but typically include phosphoprotein analysis by Western blotting to confirm intended effects on tyrosine phosphorylation, metabolic measurements using glucose and lactate assays, functional readouts such as electrophysiological recordings for channel activity, and trafficking assays using labeled transferrin or other cargo molecules. For gene therapy applications, reporter gene expression quantification provides the most relevant validation. Regardless of the application, appropriate statistical analysis with multiple biological replicates is essential given the potential variability in T23 responsiveness across cell preparations and experimental conditions [2] [5] [6].
The unique combination of metabolic, signaling, and trafficking effects makes T23 an invaluable tool for dissecting complex cellular processes in basic research. In neuroscience, T23 has emerged as particularly useful for investigating neuron-glia metabolic coupling and the role of lactate shuttling in brain energy homeostasis. The ability of T23 to selectively enhance astrocytic glycolytic flux without direct neuronal effects enables researchers to probe the functional significance of the astrocyte-neuron lactate shuttle hypothesis. Additionally, T23's selective inhibition of p42 MAPK phosphorylation without affecting p38 MAPK provides a pharmacological approach to differentiate between these closely related signaling pathways in various cellular contexts [2] [4].
In cellular trafficking research, T23 offers a distinct advantage over genetic approaches for acutely inhibiting specific endocytic pathways. The ability to rapidly and reversibly block clathrin-mediated endocytosis through disruption of YXXΦ-AP-2 interactions enables researchers to study the kinetics of membrane protein internalization and the acute functional consequences of inhibited endocytosis. This application has proven particularly valuable in studies of receptor signaling, where endocytosis plays a crucial role in signal attenuation and downstream responses. The fact that T23 blocks endocytosis through a mechanism independent of its kinase inhibitory activity further expands its research utility by providing a more specific tool than general kinase inhibitors [6].
In technical applications, T23 has proven valuable for improving the efficiency of gene therapy approaches using adeno-associated virus (AAV) vectors. The variability of AAV transduction efficiency across different cell types has represented a significant limitation in gene therapy development. Treatment with T23 and related tyrphostins significantly augments AAV transduction efficiency by promoting dephosphorylation of the single-stranded D-sequence-binding protein (ssD-BP), thereby facilitating viral second-strand DNA synthesis. This application demonstrates how understanding the specific cellular factors that limit gene therapy can lead to pharmacological approaches that overcome these barriers. The finding that EGFR tyrosine kinase activity regulates ssD-BP phosphorylation status positions T23 as a tool to manipulate this pathway for enhanced transgene expression [5].
The utility of T23 in electrophysiology research has been demonstrated through studies of large conductance calcium-activated potassium (BK) channels. Though most research has focused on related tyrphostin AG556, these studies establish the principle that EGFR tyrosine kinase activity regulates BK channel function through tyrosine phosphorylation. Given T23's activity against EGFR kinase, it represents a potential tool for manipulating BK channel activity in vascular smooth muscle and other tissues where these channels play important roles in regulating membrane potential and excitability. The ability to enhance BK channel activity through tyrosine kinase inhibition has particular relevance for vascular physiology and the regulation of cerebral blood flow [3].
The research utility of T23 must be understood in the context of its structure-activity relationship compared to other tyrphostins. T23 contains a catechol functional group that is essential for many of its unique effects, particularly its stimulation of glycolytic flux. The critical importance of this structural element is demonstrated by the inactivity of Tyrphostin 25, which differs from T23 primarily in lacking catechol functionality. Catechol-containing compounds have been noted to undergo cellular oxidation to generate more reactive species that may account for some biological activities, potentially explaining certain off-target effects or unique applications of specific tyrphostins [1].
When compared to more widely used tyrphostins like AG490 (a potent Jak-Stat inhibitor) or AG1478 (a selective EGFR kinase inhibitor), T23 demonstrates a distinct activity profile that may make it preferable for certain applications. While AG490 shows significant effects on glucose metabolism and diabetes-related transcription factors in animal models, and AG1478 displays potent anti-proliferative activity in non-small cell lung cancer models, T23 offers unique advantages for metabolic studies and selective MAPK pathway inhibition. Researchers must carefully consider these structure-activity relationships when selecting the most appropriate tyrphostin for specific experimental applications [1] [7].
Table 3: Research Applications of this compound and Related Compounds
| Research Application | Most Suitable Tyrphostin | Key Advantages | Important Limitations |
|---|---|---|---|
| Astrocyte glycolysis studies | This compound | Specific doubling of glycolytic flux; reversible effect | Catechol oxidation potential; narrower concentration window |
| Jak-Stat signaling inhibition | AG490 | High potency for Jak2; minimal effects on other kinases | Limited efficacy in some metabolic contexts |
| EGFR kinase inhibition | AG1478 | High specificity for EGFR; well-characterized in cancer models | Does not stimulate glycolysis like T23 |
| PDGFR kinase inhibition | AG1295/AG1296 | Selective for PDGFR; efficacy in restenosis models | Different specificity profile than T23 |
| Enhanced AAV transduction | This compound | Effective ssD-BP dephosphorylation; improves gene therapy | Requires optimization for different cell types |
The appropriate applications for T23 must be considered in the context of its specific mechanisms and limitations. T23 is particularly well-suited for studies of astrocyte metabolism, selective inhibition of p42 versus p38 MAPK, acute inhibition of clathrin-mediated endocytosis, and enhancement of AAV transduction efficiency. In each of these applications, T23 offers specific advantages over alternative pharmacological or genetic approaches, particularly when acute, reversible manipulation of these processes is desired. The concentration-dependent and time-dependent nature of T23's effects enables researchers to titrate its activity for specific experimental needs [2] [5] [6].
The principal limitations of T23 include its potential for off-target effects given its multiple mechanisms of action, the relatively high concentrations required for some effects (raising potential solubility issues), and the chemical instability associated with its catechol moiety. Researchers should also be aware that the commercial availability of T23 may be more limited than more widely used tyrphostins, and its specific activity may vary between suppliers and lots. These limitations can be mitigated through careful experimental design including appropriate controls, dose-response characterization, and verification of key findings using complementary approaches such as genetic manipulation of putative targets [2] [1].
This compound represents a versatile research tool with unique applications in metabolic studies, signaling pathway dissection, and membrane trafficking research. Its unexpected ability to stimulate astrocytic glycolysis while inhibiting specific kinase pathways and endocytic processes makes it particularly valuable for investigating connections between these fundamental cellular processes. The structured experimental protocols and mechanistic insights presented in this review provide researchers with a foundation for applying T23 in their specific experimental systems, while the highlighted limitations and appropriate controls encourage rigorous application of this compound.
The table below summarizes the primary quantitative findings on Tyrphostin 23's effects on biological targets and cellular processes.
| Experimental Context | Observed Effect | Reported Values (IC₅₀, Kᵢ, etc.) | Citation |
|---|---|---|---|
| Cultured primary rat astrocytes | Doubling of glucose consumption and lactate release (glycolytic flux) | Maximal effect at 100 µM | [1] |
| In vitro kinase assay | Inhibition of Src tyrosine kinase | Kᵢ = 6 µM | [2] |
| In vitro kinase assay | Inhibition of EGF-receptor kinase | Kᵢ = 35 µM | [2] |
| In vitro kinase assay | Inhibition of FGF-receptor kinase | Kᵢ = 300 µM | [2] |
| Cellular viability (HT-29 cells) | Inhibition of growth and colony formation | IC₅₀ ≈ 10 µM | [2] |
| Cellular viability (HT-22 cells) | Protection from oxidative stress (oxytosis) | Protective concentration range: 0.5 - 200 µM | [3] |
To assist with experimental replication, here are the methodologies from the cited primary research.
This protocol is adapted from the study that reported the doubling of glycolytic flux [1].
This protocol describes the process that led to the identification of a more potent, dimeric degradation product of T23, referred to as P3 [2].
Based on the search results, the molecular mechanisms of this compound are described but not fully mapped. The following diagram synthesizes the reported targets and effects into a logical pathway.
Diagram of this compound's reported molecular targets and downstream cellular effects, based on compiled research data.
The available data reveals several areas where further investigation is needed:
The core primary research studies on this compound's specific biochemical and cellular functions are from 2015 and earlier. While highly informative for foundational knowledge, they may not reflect the current state of research. For the most up-to-date investigations, you may need to search for recent reviews or new primary literature that cites these older works, focusing on the broader tyrphostin family or specific tyrosine kinase inhibitors.
The development of tyrphostins, a term coined by Alexander Levitzki, marked a pivotal shift in the 1980s and 1990s, proving that targeting the highly conserved kinase domain with selective small molecules was feasible [1].
The diverse biological activities of this compound are demonstrated in several key experimental contexts.
A 2016 study investigated the acute effects of this compound on primary rat astrocytes [3].
This experimental workflow can be summarized as follows:
A 2004 study on human atrial myocytes showed this compound's role in regulating volume-sensitive chloride current (ICl.vol) [2].
The following table summarizes these key quantitative findings:
| Experimental Context | Observed Effect of this compound | Key Quantitative Data | Proposed Mechanism / Significance |
|---|---|---|---|
| Kinase Inhibition (in vitro) [4] | Inhibition of Src kinase. | Ki = 6 µM (for purified Src). | A degradation product (dimer P3) is a more stable and potent inhibitor than the parent compound. |
| Cancer Cells (in vitro) [4] | Inhibition of growth and colony formation of HT-29 colon adenocarcinoma cells. | IC50 ≈ 10 µM. | Suggests potential anticancer activity via inhibition of activated Src. |
| Primary Rat Astrocytes [3] | Stimulation of glycolytic flux (lactate production). | 100 µM for 2h doubled lactate production. | A phosphorylation-dependent mechanism independent of initial tyrosine kinase inhibition. |
| Human Atrial Myocytes [2] | Suppression of volume-sensitive chloride current (ICl.vol). | 100 µM inhibited ICl.vol by 38.2 ± 4.9%. | Suggests a role for EGFR kinase in regulating cardiac electrophysiology. |
Target Audience: Researchers, scientists, and drug development professionals
This compound (also known as Tyrphostin A23 or AG-18) is a protein tyrosine kinase inhibitor with significant effects on cellular metabolism and receptor trafficking. This cell-permeable compound belongs to the benzylidenemalononitrile class of tyrphostins and has demonstrated intriguing dual functionality in experimental systems. While originally characterized as an epidermal growth factor receptor (EGFR) inhibitor with an IC₅₀ of 35 μM in cell assays [1], subsequent research has revealed its potent stimulatory effects on cellular metabolism in specific cell types, particularly astrocytes [2] [3] [4]. Additionally, this compound inhibits clathrin-mediated endocytosis by disrupting the interaction between the AP-2 adaptor complex and tyrosine-based motifs in receptor cytoplasmic domains [5]. These diverse biological activities make this compound a valuable tool for investigating tyrosine kinase signaling, metabolic regulation, and receptor trafficking pathways.
Table 1: Key Characteristics of this compound
| Parameter | Specification |
|---|---|
| Chemical Name | (3,4-Dihydroxybenzylidene)malononitrile |
| Molecular Formula | C₁₀H₆N₂O₂ |
| Molecular Weight | 186.17 g/mol |
| CAS RN | 118409-57-7 |
| Purity | >98.0% [6] |
| Physical Form | Light yellow to green yellow powder [1] |
| Melting Point | 222°C (decomposition) [6] |
In cultured primary astrocytes, this compound produces a marked stimulation of glycolytic flux, doubling both glucose consumption and lactate production at optimal concentrations [2] [4]. This effect is rapid, concentration-dependent, and fully reversible upon compound removal. Importantly, these metabolic changes occur without acute compromise to cell viability or morphology at concentrations up to 200-300 μM during incubations of up to 4 hours [2] [4].
Beyond glycolysis, this compound also strongly accelerates tricarboxylic acid (TCA) cycle activity in astrocytes. Studies using [U-¹³C]glucose demonstrated enhanced ¹³C incorporation into TCA cycle intermediates (citrate, succinate, fumarate, malate) and associated amino acids (glutamate, glutamine, aspartate) [3]. This dual stimulation of both glycolysis and oxidative metabolism suggests this compound affects a fundamental regulatory mechanism controlling astrocyte energy metabolism.
In plant and animal systems, this compound effectively inhibits clathrin-mediated endocytosis by specifically disrupting the interaction between tyrosine-based motifs (YTRF) in receptor cytoplasmic domains and the μ2 subunit of the AP-2 adaptor complex [5]. This activity has been demonstrated for the human transferrin receptor expressed in Arabidopsis protoplasts, where this compound treatment inhibits transferrin internalization and redistributes the receptor to the plasma membrane [5]. This mechanism is distinct from the metabolic effects and appears unrelated to tyrosine kinase inhibition, as structurally related tyrphostins (e.g., tyrphostin 25) do not produce similar effects [2] [4].
Table 2: Documented Biological Effects of this compound
| Biological System | Observed Effects | Effective Concentration |
|---|---|---|
| Primary rat astrocytes | Doubling of glycolytic flux (glucose consumption and lactate release) | 100 μM, 2-4 hours [2] [4] |
| Primary rat astrocytes | Strong acceleration of TCA cycle activity | 100 μM, 2 hours [3] |
| Arabidopsis protoplasts expressing hTfR | Inhibition of transferrin internalization, redistribution of hTfR to plasma membrane | Not specified [5] |
| Various cell lines | EGFR inhibition | IC₅₀ = 35 μM [1] |
Materials:
Procedure:
Note: DMSO concentration in final cell culture assays should not exceed 0.1% (v/v) to maintain cell viability. Freshly prepare working solutions from frozen stocks for each experiment.
Materials:
Procedure:
Expected Results: Optimal stimulation typically occurs at 100 μM this compound with 2-hour incubation, resulting in approximately 2-fold increases in both glucose consumption and lactate production [2] [4].
Materials:
Procedure:
Expected Results: this compound treatment should significantly reduce ligand internalization compared to vehicle control, with concomitant increase in cell surface receptor localization [5].
The diagrams below illustrate the documented molecular pathways affected by this compound in different experimental systems.
The effects of this compound are highly concentration-dependent and vary by cell type and experimental endpoint. For metabolic studies in astrocytes, 100 μM consistently produces maximal effects [2] [4], while endocytosis inhibition may require different concentrations. Researchers should conduct preliminary dose-response experiments for their specific system. Note that cell viability may be compromised at concentrations exceeding 200-300 μM during prolonged incubations [4].
Metabolic stimulation by this compound occurs rapidly, with significant effects detectable within 30 minutes and maximal response at 2-4 hours [2] [4]. The effects are reversible upon compound removal, enabling washout experiments. For endocytosis studies, shorter pre-incubation times (15-30 minutes) are typically sufficient [5].
The structurally related compound tyrphostin 25 serves as an excellent negative control for metabolic studies, as it does not stimulate glycolytic flux despite similar chemical structure [2] [4]. Additionally, the phosphatase inhibitor vanadate completely abolishes T23-induced lactate production in astrocytes, suggesting involvement of phosphorylation/dephosphorylation events [4].
The dramatic metabolic effects of this compound have been specifically documented in primary astrocytes [2] [3] [4]. Researchers working with other cell types should perform thorough validation, as responses may differ significantly. The endocytosis inhibition function appears to be more broadly applicable across cell types [5].
Table 3: Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
|---|---|---|
| No metabolic effect | Incorrect concentration | Perform concentration gradient (10-200 μM) |
| Cell toxicity | Concentration too high | Reduce concentration to ≤100 μM |
| Inconsistent results | Compound degradation | Use fresh aliquots, minimize freeze-thaw cycles |
| No endocytosis inhibition | Insufficient pre-incubation | Extend pre-treatment time to 30 minutes |
| High background in uptake assays | Inefficient surface stripping | Optimize acid wash conditions |
This compound represents a versatile research tool with unique applications in studying metabolic regulation and receptor trafficking. Its dual functionality as both a metabolic stimulator in specific cell types and an endocytosis inhibitor provides unique experimental opportunities. The protocols outlined herein provide a foundation for implementing this compound in cell culture systems, with appropriate considerations for concentration, timing, and cell-type specificity. Researchers are encouraged to conduct preliminary optimization experiments and include appropriate controls to ensure interpretable results.
This compound (also known as AG-18) is a well-characterized protein tyrosine kinase inhibitor that has been extensively used in signal transduction research since the early 1990s. As a member of the tyrphostin family, it primarily functions by competing with ATP for binding to the kinase domain of epidermal growth factor receptor (EGFR) and other tyrosine kinases, with a reported Ki of 11 μM for EGFR [1]. Beyond its intended kinase inhibitory effects, research has revealed that this compound also exhibits calcium channel blocking activity in various cell types and significantly modulates glycolytic metabolism in astrocytes, suggesting multiple mechanisms of cellular action [2] [3] [4]. These diverse effects make comprehensive concentration optimization essential for specific research applications.
The molecular mechanism of this compound involves interference with phosphorylation-dependent signaling cascades, which subsequently affects downstream cellular processes. In transformed fibroblasts, tyrosine kinase inhibition impacts Src-dependent pathways that regulate cytoskeletal reorganization and the transformation of focal adhesions into podosomes [5]. Additionally, the compound's effect on glycolytic flux in astrocytes appears to be mediated through phosphorylation/dephosphorylation balance, as evidenced by the complete abolition of its metabolic effects by vanadate, a phosphatase inhibitor [6] [4]. The following diagram illustrates the key cellular pathways affected by this compound:
Figure 1: Cellular signaling pathways affected by this compound. The diagram illustrates the compound's primary molecular targets and downstream physiological effects, with experimental concentration ranges indicated for key interactions.
Effective concentrations of this compound vary significantly depending on the biological system and targeted pathway. Researchers must carefully consider these differences when designing experiments. The following table summarizes the empirically determined effective concentrations across different experimental systems:
Table 1: this compound Effective Concentrations Across Experimental Systems
| Biological System | Target Pathway | Effective Concentration Range | Optimal Concentration | Experimental Context | Citation |
|---|---|---|---|---|---|
| Vascular Smooth Muscle Cells (rabbit ear artery) | Voltage-operated Ca²⁺ channel currents | 10-300 μM | ~100 μM | Concentration-dependent inhibition of Ca²⁺ channel currents | [2] |
| Gastric Smooth Muscle Cells (guinea pig) | Voltage-dependent Ba²⁺ currents | 10-300 μM | Not specified | Whole-cell patch clamp experiments | [3] |
| Cultured Primary Astrocytes (rat) | Glycolytic lactate production | 10-300 μM | 100 μM (2h incubation) | Doubled glucose consumption and lactate release | [6] [4] |
| EGFR Inhibition | Tyrosine kinase activity | 35 μM (IC₅₀) | 11 μM (Kᵢ) | In vitro kinase assay | [1] |
| General Cell Culture | Protein tyrosine kinases | 10-300 μM | 50-100 μM | Broad experimental use | [multiple citations] |
The concentration-dependent nature of this compound effects requires careful empirical determination for each experimental system. In vascular smooth muscle cells, this compound produces concentration-dependent inhibition of voltage-operated calcium channel currents, with similar potency reported for structurally dissimilar tyrosine kinase inhibitors like genistein [2]. This suggests that the calcium channel blocking activity may be linked to its kinase inhibitory function, though researchers should note that some studies indicate potential direct channel effects at higher concentrations.
In metabolic studies, this compound demonstrates a clear concentration-response relationship in stimulating glycolytic flux in cultured primary astrocytes. The maximal effects on both glucose consumption and lactate production were observed at 100 μM with 2 hours of incubation, effectively doubling the basal glycolytic rate [4]. Importantly, the effects were rapidly reversible upon compound removal, indicating a specific pharmacological effect rather than general toxicity. For researchers targeting specific tyrosine kinases like EGFR, the measured IC₅₀ of 35 μM provides a rational starting point for concentration optimization [1].
This protocol adapts methodology from Wiechen et al. (1992) for measuring voltage-operated calcium channel currents in the presence of this compound [2].
This protocol is derived from the experimental approach described in Neurochemical Research (2016) for assessing glycolytic flux modulation by this compound [6] [4].
Cellular Context Dependence: Researchers should note that this compound exhibits system-specific potency variations. The compound demonstrates different effective concentrations in vascular smooth muscle (calcium channel blockade) versus astrocytes (metabolic modulation) versus direct kinase inhibition assays [2] [6] [4]. Always conduct preliminary concentration-response experiments in your specific experimental system.
Specificity Limitations: While this compound is classified as a tyrosine kinase inhibitor, studies have revealed potentially non-specific effects at higher concentrations (>100 μM). In guinea pig gastric myocytes, the inactive analogue daidzein inhibited Ba²⁺ currents at 30 μM, though genistein remained more potent [3]. This suggests possible direct channel effects that researchers should control for using structural analogs where available.
Solvent Compatibility: DMSO concentration must be carefully controlled, as even low concentrations (≥0.5%) can independently affect cellular processes. Maintain DMSO concentration ≤0.3% across all experimental conditions, including controls [3].
Inconsistent Response Between Preparations: If observing high variability in this compound response between cell preparations, verify consistent passage number, confluence state, and serum concentration. Primary cells particularly may show donor-to-donor variability that requires increased sample size.
Apparent Lack of Efficacy: When expected effects are not observed, first verify compound activity and stock solution concentration. Check cellular health and baseline parameters (e.g., calcium currents, glycolysis rates). Consider increasing exposure time rather than concentration, as some effects require longer incubation (1-2 hours for metabolic effects versus minutes for electrophysiological effects).
Cellular Toxicity Concerns: At concentrations >300 μM, monitor viability closely using multiple assays (membrane integrity, metabolic activity, morphological changes). While 300 μM for 4 hours did not acutely affect astrocyte viability [4], extended exposures or combination treatments may produce toxic effects.
Non-reproducible Metabolic Effects: For glycolysis experiments, ensure consistent nutritional status before this compound application. Starvation periods (30-60 minutes in balanced salt solution) before drug application can improve response consistency.
This compound remains a valuable tool for investigating tyrosine kinase-mediated cellular processes, with well-established concentration ranges for different experimental applications. The diverse cellular effects—from calcium channel modulation to metabolic regulation—highlight the importance of pathway-specific concentration optimization. Researchers should select concentrations based on their specific experimental system and targeted pathway, using the guidelines provided here as a starting point for empirical optimization.
The continuing research utility of this compound is evidenced by its inclusion in modern drug discovery approaches, including evidential deep learning frameworks for drug-target interaction prediction [7]. As research progresses, the compound's effects on signaling pathways may reveal additional applications beyond its traditional use as a kinase inhibitor.
The table below summarizes the key chemical properties and recommended solvent information for Tyrphostin 23.
| Property | Description |
|---|---|
| CAS Number | 118409-57-7 [1] [2] [3] |
| Synonyms | AG-18, RG-50810, Tyrphostin A23 [1] [2] [3] |
| Molecular Formula | C₁₀H₆N₂O₂ [1] [2] [4] |
| Molecular Weight | 186.17 g/mol [1] [2] [3] |
| Physical Form | Light yellow to green-yellow solid [1] |
| Purity | Typically ≥95% to ≥99% (HPLC) [2] |
| Recommended Solvent | DMSO [1] [3] |
| Solubility in DMSO | ≥37 mg/mL (198.74 mM) [3] or 100 mg/mL (537.14 mM) [1] |
Proper storage is critical for maintaining the stability and activity of the compound.
| Condition | Form | Recommended Storage | Shelf Life |
|---|---|---|---|
| Short-term | Powder | -20°C or 4°C, protected from light [1] | 2-3 years [1] |
| Long-term | Powder | -20°C, desiccated, protected from light [1] | 3 years [1] |
| Reconstituted | DMSO Stock Solution | -80°C (preferred) or -20°C [1] | 6 months at -80°C; 1 month at -20°C [1] |
This compound is used to investigate EGFR-mediated signaling and cellular processes like endocytosis.
This protocol is used to study the direct inhibitory effect of this compound on the EGFR kinase activity [3].
Workflow Diagram
Detailed Procedure
This protocol measures the effect of this compound on growth factor-induced cell proliferation, typically using a [³H]thymidine incorporation assay [3].
Workflow Diagram
Detailed Procedure
For quick reference, the quantitative data related to this compound's activity and preparation is consolidated below.
| Parameter | Value | Context / Assay |
|---|---|---|
| IC₅₀ (EGFR) | 35 μM | Cell-free kinase assay [1] [3] |
| Kᵢ (EGFR) | 11 μM | Cell-free kinase assay [1] |
| Working Concentration | 10 - 300 μM | Cell-based assays (e.g., proliferation, NF-κB inhibition) [3] |
| Stock Concentration | 10 - 100 mM | Prepared in DMSO [1] [3] |
This compound (also known as Tyrphostin A23, AG-18, or RG-50810) is a cell-permeable tyrosine kinase inhibitor belonging to the benzylidenemalononitrile class of tyrphostins. With a molecular weight of 186.17 g/mol and chemical formula C₁₀H₆N₂O₂, this compound has become an important pharmacological tool for investigating various cellular processes, particularly those mediated by tyrosine kinase signaling and receptor internalization. This compound was initially characterized as an EGFR inhibitor with an IC₅₀ of 35 μM and Kᵢ of 11 μM in enzymatic assays [1]. Beyond its kinase inhibitory properties, subsequent research has revealed its ability to selectively disrupt clathrin-mediated endocytosis by interfering with tyrosine-based motif interactions with adaptor protein complexes, making it invaluable for studying intracellular trafficking pathways [2] [3].
The diverse applications of this compound in experimental systems include modulation of growth factor signaling, viral transduction efficiency, and cellular internalization mechanisms. These Application Notes provide detailed protocols for key in vitro assays to assist researchers in implementing this compound in their experimental designs.
This compound exerts its effects through two primary molecular mechanisms that can be exploited experimentally:
EGFR Kinase Inhibition: this compound functions as a competitive inhibitor at the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), blocking receptor autophosphorylation and subsequent downstream signaling cascades including the MAPK and PI3K/Akt pathways [1] [4]. This activity makes it particularly useful for investigating growth factor-dependent processes.
Clathrin-Mediated Endocytosis Inhibition: Unlike many tyrosine kinase inhibitors, this compound uniquely disrupts the interaction between YXXΦ motifs in membrane proteins and the μ2 subunit of the AP-2 adaptor complex. This specific interaction is essential for clathrin-coated pit formation and cargo selection during endocytosis [2] [3] [5]. Molecular modeling studies demonstrate that this compound occupies the tyrosine-binding pocket in μ2, competitively inhibiting the recognition of endogenous tyrosine-based motifs [3].
The following diagram illustrates the key cellular processes affected by this compound:
The epidermal growth factor receptor is a transmembrane tyrosine kinase that plays critical roles in cell proliferation, survival, and differentiation. This compound inhibits EGF-dependent autophosphorylation by binding to the kinase domain, thereby blocking downstream signal transduction [1] [4]. This protocol describes both biochemical and cellular assays for assessing EGFR inhibition.
Cell culture and treatment:
Stimulation and lysis:
Analysis:
This compound should demonstrate concentration-dependent inhibition of EGF-induced EGFR autophosphorylation with significant reduction observed at 10-50 μM. The IC₅₀ value for cellular EGFR inhibition is typically 20-35 μM [1]. Control tyrphostins with similar kinase inhibitory activity but lacking endocytosis inhibition (e.g., Tyrphostin A1) should show comparable inhibition of EGFR phosphorylation, confirming specificity of the observed effects.
This compound uniquely inhibits receptor-mediated endocytosis by disrupting the interaction between tyrosine-based motifs (YXXΦ) in cytoplasmic domains of membrane proteins and the μ2 subunit of the AP-2 adaptor complex, without affecting overall cell viability or endosomal morphology [2] [3]. This application is particularly valuable for studying clathrin-dependent internalization pathways.
Materials and Reagents:
Internalization assay procedure:
Analysis and quantification:
This compound (25-50 μM) typically inhibits 50-80% of transferrin internalization without significant cytotoxicity [2] [3]. Specificity should be confirmed using control tyrphostins (e.g., A1, A25) that inhibit tyrosine kinases but not endocytosis - these should not significantly affect transferrin uptake. This differential activity is key to distinguishing between kinase-dependent and internalization-dependent cellular processes.
Adeno-associated virus (AAV) transduction efficiency is limited by intracellular barriers including phosphorylation of the single-stranded D-sequence binding protein (ssD-BP) by the EGFR tyrosine kinase. This compound-mediated inhibition of EGFR kinase activity promotes ssD-BP dephosphorylation, facilitating viral second-strand DNA synthesis and significantly enhancing transgene expression [6].
Materials and Reagents:
Transduction enhancement procedure:
Optimization notes:
This compound treatment typically results in 2-5 fold enhancement of AAV-mediated transgene expression across multiple cell types [6]. The effect should be concentration-dependent up to approximately 100 μM, with higher concentrations potentially exhibiting cytotoxicity. This approach provides a simple chemical method to significantly improve AAV transduction efficiency without vector engineering.
Through its inhibition of EGFR signaling and potential effects on other tyrosine kinases, this compound can modulate cell proliferation and induce apoptosis in certain cellular contexts. These applications are particularly relevant for cancer research and therapeutic development [1] [7].
Materials and Reagents:
Procedure:
Apoptosis assessment (optional):
This compound typically exhibits concentration-dependent inhibition of proliferation with IC₅₀ values varying by cell type (typically 10-50 μM) [1] [7]. EGFR-dependent cell lines generally show greater sensitivity. Effects on apoptosis are more variable and cell-type dependent. Results should be interpreted in context of overall cellular health and potential off-target effects.
Table 1: Summary of Key In Vitro Applications and Parameters for this compound
| Application | Recommended Concentration | Incubation Time | Key Readout | Expected Outcome | Control Compounds |
|---|---|---|---|---|---|
| EGFR Kinase Inhibition | 10-50 μM | 2 hours pre-treatment | EGFR autophosphorylation (Western blot) | 50-80% inhibition at 50 μM | Tyrphostin A1 (inactive analog) |
| Transferrin Internalization Inhibition | 25-50 μM | 30-60 minutes pre-treatment | Radioactive/fluorescent transferrin uptake | 50-80% inhibition | Tyrphostin A25 (kinase inhibitor without endocytosis effect) |
| AAV Transduction Enhancement | 50-100 μM | 2 hours pre-treatment | Transgene expression (X-Gal, fluorescence) | 2-5 fold enhancement | Genistein (broad kinase inhibitor) |
| Cellular Proliferation Assay | 0-100 μM | 48-72 hours continuous | MTT reduction / cell viability | IC₅₀: 10-50 μM (cell-type dependent) | DMSO vehicle |
Table 2: Troubleshooting Common Issues with this compound Assays
| Problem | Potential Cause | Solution |
|---|---|---|
| Inconsistent endocytosis inhibition | Inadequate pre-incubation time | Extend pre-treatment to 60 minutes before assay |
| High cytotoxicity | Excessive concentration or DMSO | Titrate concentration; ensure DMSO ≤0.1% |
| Weak EGFR inhibition | Insufficient drug penetration | Verify stock solution freshness; check serum concentration during treatment |
| Variable AAV enhancement | Cell-type specific effects | Optimize concentration and timing for each cell line |
| Poor solubility | Aqueous limitation | Use fresh DMSO stocks; avoid aqueous storage |
This compound represents a versatile pharmacological tool with unique applications in both tyrosine kinase inhibition and clathrin-mediated endocytosis disruption. The detailed protocols provided herein enable researchers to effectively implement this compound in diverse experimental systems from signal transduction studies to viral vector optimization. Particular attention should be paid to appropriate control compounds when interpreting results, as the dual mechanisms of action require careful experimental design to distinguish kinase-dependent from internalization-dependent phenomena. When applied using the recommended concentrations and conditions, this compound provides valuable insights into cellular processes regulated by tyrosine phosphorylation and receptor trafficking.
1. Introduction Tyrphostin 23 (T23) is a well-known inhibitor of protein tyrosine kinases (PTKs). Recent research has revealed that, beyond its kinase-inhibiting properties, T23 acts as a potent stimulator of glycolytic flux in cultured primary rat astrocytes. It induces a rapid, concentration-dependent increase in glucose consumption and lactate release without acutely affecting cell viability. These findings position T23 as a valuable tool for probing the regulation of astrocytic glycolysis and cellular energy metabolism [1] [2] [3].
2. Key Experimental Findings The core discovery is that T23 can double the glycolytic output of astrocytes under specific conditions. The table below summarizes the quantitative findings from these studies.
| Parameter | Experimental Finding |
|---|---|
| Optimal Concentration | 100 µM [1] [3] |
| Optimal Incubation Time | 2 hours [1] |
| Effect on Glucose Consumption | Doubled (compared to basal levels) [1] [3] |
| Effect on Lactate Production | Doubled (compared to basal levels) [1] [3] |
| Cell Viability | Not affected at concentrations up to 200-300 µM for incubations up to 4 hours [1] [3] |
| Specificity | Effect not mimicked by structurally related Tyrphostin 25 [1] |
| Reversibility | Stimulation of glycolysis is reversible upon T23 removal [1] [3] |
| Key Mechanistic Insight | Stimulation is abolished by the phosphatase inhibitor vanadate [1] [2] |
Further research demonstrated that T23's impact extends beyond glycolysis. In astrocytes, T23 also strongly accelerates the tricarboxylic acid (TCA) cycle, enhancing the incorporation of glucose-derived carbon into TCA cycle intermediates and associated amino acids like glutamate, glutamine, and aspartate [4]. This indicates a broader role in stimulating central carbon metabolism.
3. Proposed Mechanism of Action The exact molecular target remains unknown. However, evidence suggests that T23-sensitive phosphorylation/dephosphorylation events are involved [1]. The finding that vanadate, a phosphatase inhibitor, abolishes T23's effect is particularly significant. It implies that T23 may work by inhibiting a tyrosine kinase that normally suppresses glycolysis, and vanadate's phosphatase inhibition might lock proteins in a phosphorylated state, counteracting T23's action [1] [2]. The signaling relationships and proposed workflow for the experiment are illustrated below.
This protocol is adapted from published studies investigating T23-induced lactate production in primary astrocytes [1] [4] [3].
1. Cell Culture Preparation
2. T23 Treatment
3. Metabolic Assays
4. Investigating the Mechanism
This compound serves as a robust chemical tool to acutely and reversibly stimulate glycolysis and lactate production in cultured astrocytes. Its application has helped uncover a link between tyrosine phosphorylation/dephosphorylation events and the regulation of astrocytic energy metabolism. The provided protocol offers a framework for reproducing these findings and for designing further experiments to elucidate the precise molecular target and downstream signaling events.
Tyrphostin 23 (3,4-dihydroxybenzylidene malononitrile) is a protein tyrosine kinase inhibitor that has become an invaluable tool for investigating signaling pathways in cellular processes. First developed as part of the tyrphostin family of tyrosine kinase inhibitors, this compound has demonstrated potent inhibitory effects across multiple biological systems, including vascular smooth muscle contraction, calcium channel regulation, and intracellular membrane trafficking. Researchers value this compound particularly for its ability to target specific tyrosine kinases at micromolar concentrations, making it a crucial pharmacological probe for deciphering phosphorylation-dependent signaling cascades. [1] [2]
The primary mechanisms of this compound involve competitive inhibition at the ATP-binding site of tyrosine kinases, though recent evidence suggests additional biological activities. The compound features a characteristic benzylidene malononitrile structure that confers both its tyrosine kinase inhibitory properties and certain instability characteristics in solution. Interestingly, studies have revealed that this compound undergoes degradation in solution, with some oxidation products demonstrating even greater kinase inhibitory activity than the parent compound. One such degradation product, designated P3, has been identified as a this compound dimer joined at the benzylidene carbon, exhibiting enhanced stability and potency against Src family kinases with a Kᵢ value of 6 µM. [1]
Beyond its kinase inhibitory properties, this compound has been shown to modulate additional targets, including voltage-operated calcium channels and clathrin-mediated endocytosis processes. These diverse activities make this compound a versatile research tool, though they also necessitate careful experimental design with appropriate controls to distinguish between specific and nonspecific effects. The following application notes provide detailed methodologies for employing this compound in various experimental systems, along with essential data on its stability, specificity, and optimal usage conditions. [2] [3]
Table 1: Summary of this compound Effects Across Experimental Systems
| Experimental System | Measured Effect | Potency (IC₅₀/EC₅₀/Kᵢ) | Key Findings |
|---|---|---|---|
| Src Kinase Inhibition [1] | Tyrosine kinase activity | Kᵢ = 6 µM (P3 metabolite) | Most potent against Src; P3 metabolite more stable and potent than parent compound |
| Voltage-Operated Calcium Channels [2] | I({}_{\text{Ba}}) current inhibition | IC₅₀ ≈ 50 µM | Inhibited I({}_{\text{Ba}}) in rabbit ear artery myocytes; hyperpolarized steady-state inactivation |
| Vascular Contraction [4] | 5-HT-induced contraction | ~50 µM (69% reduction) | Reduced maximal contraction to 5-HT; shifted potency 4-fold rightward |
| Clathrin-Mediated Endocytosis [3] | Transferrin internalization | Inhibition at ~50-100 µM | Inhibited YXXΦ motif/μ2 interaction without affecting endocytic morphology |
| HT-29 Cell Growth [1] | Colony formation inhibition | IC₅₀ ≈ 10 µM (P3 metabolite) | Suppressed growth of colon adenocarcinoma cells with activated Src |
Table 2: Comparison of Tyrosine Kinase Inhibitor Potencies
| Inhibitor | Primary Target | Calcium Channel Current (I({}_{\text{Ba}})) Inhibition | c-src Activity Inhibition | Specificity Notes |
|---|---|---|---|---|
| This compound [2] | General PTK | IC₅₀ ≈ 50 µM | IC₅₀ ≈ 50 µM | Also inhibits clathrin-mediated endocytosis [3] |
| PP1 [2] | Src family | Most potent | Most potent | Highly selective for Src family kinases |
| Genistein [2] | General PTK | Intermediate potency | Intermediate potency | Broad-spectrum tyrosine kinase inhibitor |
| Bistyrphostin [2] | Receptor PTK | Least potent | Least potent | Selective for receptor tyrosine kinases |
The regulation of voltage-operated calcium channels by tyrosine phosphorylation represents a crucial signaling mechanism in vascular smooth muscle physiology. This compound has been demonstrated to inhibit voltage-operated calcium channel currents (I({}_{\text{Ba}})) in vascular smooth muscle cells with similar potency to its inhibition of pp60c-src kinase activity, suggesting that endogenous c-src may be involved in calcium channel modulation. This protocol details the methodology for investigating this compound effects on calcium channels in isolated vascular smooth muscle cells using whole-cell voltage-clamp techniques. [2]
Cell Isolation Procedure:
Whole-Cell Voltage-Clamp Recording:
Drug Application and Data Collection:
Data Analysis:
Tyrphostin 30 typically produces concentration-dependent inhibition of I({}{\text{Ba}}) with IC₅₀ values approximately 50 µM in rabbit ear artery myocytes. The inhibitor should shift steady-state inactivation curves in the hyperpolarizing direction without altering activation kinetics or the slope of inactivation curves. The potency of this compound for inhibiting I({}{\text{Ba}}) should correlate closely with its inhibition of c-src activity (similar IC₅₀ values), supporting the involvement of src-family kinases in calcium channel regulation. Researchers should note that this compound may show somewhat non-selective effects at higher concentrations, including possible inhibition of voltage-gated calcium channels independent of kinase inhibition. [2] [4]
Serotonin (5-HT)-induced vascular contraction involves tyrosine kinase activation as a key signaling component. This compound has been shown to significantly attenuate 5-HT-induced contractions in rat carotid arteries and aorta, supporting the role of tyrosine phosphorylation in vascular smooth muscle contractility. This protocol describes the examination of this compound effects on 5-HT-induced vascular contraction using isolated tissue baths, providing insights into non-mitogenic functions of tyrosine kinases in differentiated smooth muscle. [4]
Tissue Preparation and Mounting:
Experimental Protocol:
Tyrosine Phosphorylation Analysis:
Data Analysis:
This compound (50 µM) typically causes approximately 4-fold rightward shift in the 5-HT concentration-response curve and reduces maximal contraction to about 10% of control in carotid arteries. The inhibitor should significantly reduce 5-HT-stimulated phosphotyrosine immunoreactivity of a 42-kD protein identified as MAP kinase. Importantly, this compound should not affect contractions induced by phorbol esters, indicating it does not directly inhibit protein kinase C isoforms. However, researchers should note that this compound may partially inhibit KCl-induced contractions, suggesting some non-selective effects on voltage-gated calcium channels at higher concentrations. These findings demonstrate that tyrosine kinase activation partially mediates contractility to 5-HT in arterial smooth muscle and highlight the importance of tyrosine phosphorylation in vascular regulation. [4]
This compound demonstrates differential potency against various tyrosine kinases, with particular efficacy against Src family kinases. The degradation product P3 (a this compound dimer) shows enhanced inhibitory activity compared to the parent compound. This protocol details the assessment of this compound against multiple kinase targets to establish its selectivity profile. [1]
Procedure:
Expected Results: this compound and its P3 metabolite should show strongest inhibition against Src (Kᵢ = 6 µM for P3), with reduced potency against Csk, EGF-receptor, and FGF-receptor (Kᵢ = 35-300 µM). Minimal inhibition should be observed against serine kinases PK-A and PK-C, confirming tyrosine kinase selectivity. [1]
This compound is known to be unstable in solution, degrading to form compounds with altered biological activity. This protocol describes the monitoring of this compound stability and characterization of its degradation products. [1] [5]
Procedure:
Expected Results: this compound should demonstrate time-dependent degradation with half-life of approximately 24 hours in cell culture media. The primary degradation product P3 should be identifiable as a this compound dimer joined at the benzylidene carbon, exhibiting enhanced stability and potency against tyrosine kinases. [1]
This compound presents significant stability challenges that must be addressed in experimental design. The compound degrades in solution, particularly in biological matrices, with degradation kinetics influenced by temperature, light exposure, and matrix composition. Fresh stock solutions should be prepared immediately before use, with DMSO as the preferred solvent. Stock solutions should be stored at -20°C protected from light, with use within one month of preparation. For extended incubation experiments, stability should be monitored periodically by HPLC or LC-MS/MS. Researchers should note that the degradation product P3 may contribute to biological effects attributed to this compound, particularly in longer-term assays. [1] [5]
Given the multiple molecular targets affected by this compound, appropriate control experiments are essential for valid interpretation:
The similar potency of this compound for inhibiting both I({}_{\text{Ba}}) and c-src activity (IC₅₀ ≈ 50 µM) provides evidence for involvement of src-family kinases in calcium channel regulation. However, direct calcium channel effects at higher concentrations necessitate careful concentration-response characterization. [2] [3] [4]
For cell-based studies using this compound, several methodological considerations apply:
In HT-29 colon adenocarcinoma cells with activated Src, this compound degradation products inhibit growth and colony formation with IC₅₀ values approximately 10 µM, demonstrating the functional consequences of kinase inhibition. [1]
This compound remains a valuable research tool for investigating tyrosine kinase-mediated processes across multiple biological systems. Its applications span from fundamental kinase inhibition studies to complex physiological investigations of vascular regulation and endocytosis. The detailed methodologies presented in these application notes provide researchers with robust protocols for employing this compound in their experimental systems while accounting for its stability limitations and potential non-specific effects. As research continues, understanding of this compound's complete mechanism of action and optimal applications will further refine its utility in biomedical research and drug discovery efforts.
This compound (T23), chemically known as (3,4-Dihydroxybenzylidene)malononitrile, is a protein tyrosine kinase inhibitor that has emerged as a valuable tool for investigating signaling pathways in neural systems. As a member of the tyrphostin family, T23 was initially characterized for its ability to block EGF-dependent autophosphorylation by binding to the ATP-binding pocket of the epidermal growth factor receptor (EGFR) [1]. While its tyrosine kinase inhibitory properties are well-established, neuroscience research has revealed several kinase-independent effects that make T23 particularly interesting for studying neural cell function. The compound has been demonstrated to significantly modulate glycolytic metabolism in astrocytes, regulate endocytotic processes, and inhibit voltage-gated calcium channels in neural and neurosecretory cells [2] [3] [4]. These diverse effects highlight the multifaceted nature of T23 and its utility in probing complex cellular mechanisms in the nervous system.
The relevance of T23 to contemporary neuroscience stems from its ability to selectively target key cellular processes without acutely affecting cell viability at appropriate concentrations. Studies have demonstrated that cultured primary rat astrocytes exposed to T23 concentrations of up to 200-300 µM for up to 4 hours maintain normal viability and morphology while exhibiting profound changes in metabolic and endocytotic activity [2] [5]. This temporal window of non-toxic intervention enables researchers to investigate acute regulatory mechanisms in neural cells, making T23 an important pharmacological tool for dissecting complex signaling pathways in the nervous system. The following application notes and protocols provide detailed methodologies for utilizing T23 in neuroscience research, with particular emphasis on its effects on astrocyte metabolism, synaptic function, and calcium signaling.
Table 1: Concentration-dependent effects of this compound on neural cells
| Cell Type | Process Affected | Effective Concentration | Magnitude of Effect | Experimental Conditions |
|---|---|---|---|---|
| Primary rat astrocytes | Glucose consumption | 100 µM | ~100% increase | 2-hour incubation [2] |
| Primary rat astrocytes | Lactate production | 100 µM | ~100% increase | 2-hour incubation [2] [5] |
| Bovine adrenal chromaffin cells | Endocytosis rate | 100 µM | Significant slowing | Whole-cell patch clamp [3] |
| Vascular smooth muscle cells | Calcium channel currents | 100 µM | Concentration-dependent inhibition | Similar potency to tyrosine kinase inhibition [4] |
| Primary rat astrocytes | Viability/morphology | Up to 200-300 µM | No acute effect | Up to 4-hour incubation [2] [5] |
Table 2: Specificity profile of this compound across experimental models
| Target/Process | Effect of T23 | Structural Analogs (Comparison) | Key Specificity Evidence |
|---|---|---|---|
| EGFR tyrosine kinase | Inhibition | Tyrphostin 25 (inactive) | T23 blocks EGF-dependent autophosphorylation; structurally related T25 does not affect glycolysis [2] [1] |
| Astrocytic glycolysis | Stimulation | Tyrphostin 25 (no effect) | T23 doubles lactate production; T25 shows no effect [5] |
| Rapid endocytosis | Slowing | N/A | Effect reversible with tyrosine phosphatase inhibitors [3] |
| Calcium channels | Blockade | Genistein (similar effect) | Both structurally dissimilar tyrosine kinase inhibitors show similar potency [4] |
| AP-2 adaptor complex | Inhibition | Control tyrphostins (no effect) | T23 perturbs tyrosine motif/μ2 chain interaction [6] |
Objective: To evaluate the acute effects of this compound on glucose consumption and lactate production in primary astrocyte cultures.
Materials:
Procedure:
Cell Preparation: Culture primary rat astrocytes to 80-90% confluence in appropriate culture vessels. Perform all experiments in physiological buffer solutions maintained at 37°C.
Compound Application:
Incubation and Sampling:
Metabolite Quantification:
Viability Assessment:
Data Analysis:
Troubleshooting Notes: The stimulatory effect on glycolytic flux is maximal at approximately 100 µM T23 with 2-hour incubation. Higher concentrations or longer exposures may begin to affect viability. The effect is reversible upon T23 removal [2] [5]. The structurally related tyrphostin 25 does not produce this effect, demonstrating specificity [2].
Objective: To examine the effects of this compound on rapid endocytosis in bovine adrenal chromaffin cells using capacitance measurements.
Materials:
Procedure:
Cell Preparation: Plate bovine adrenal chromaffin cells on collagen-coated glass coverslips at a density of 0.15 × 10⁶ cells cm⁻². Maintain cells at 37°C in 7.5% CO₂.
Electrophysiological Setup:
Stimulation Paradigm:
T23 Application:
Data Collection:
Analysis:
Technical Notes: The effect of T23 on endocytosis is specific, as exocytosis parameters remain unaffected. The inhibition can be reversed by tyrosine phosphatase inhibitors, supporting the role of tyrosine phosphorylation in regulating rapid endocytosis [3].
Objective: To assess the inhibitory effects of this compound on voltage-operated calcium channel currents in neural and smooth muscle cells.
Materials:
Procedure:
Cell Preparation: Isolate and culture target cells on appropriate substrates for electrophysiological recording.
Electrophysiological Recording:
Drug Application:
Data Collection:
Data Analysis:
Interpretation Guidelines: The inhibitory effect of T23 on calcium channels occurs with potency similar to its action as a tyrosine kinase inhibitor, though direct channel blocking actions cannot be excluded [4]. The structurally related tyrphostin 1 shows similar potency despite reportedly lower tyrosine kinase inhibitory activity, suggesting possible direct channel effects.
The diverse effects of this compound in neural systems involve multiple molecular mechanisms. In astrocytes, T23 stimulates glycolytic flux through a vanadate-sensitive pathway, indicating involvement of phosphorylation/dephosphorylation events [5]. This effect is rapid, concentration-dependent, and reversible upon T23 removal. The complete blockade by vanadate, a tyrosine phosphatase inhibitor, suggests that T23 may act through inhibiting specific tyrosine kinases that tonically suppress glycolytic activity, though the precise molecular targets remain to be fully elucidated.
In neurosecretory cells, T23 dramatically slows rapid endocytosis without affecting exocytosis, demonstrating a specific role in membrane retrieval mechanisms [3]. This regulation appears to involve tyrosine phosphorylation pathways, as the effect can be reversed by tyrosine phosphatase inhibitors including orthovanadate, Zn²⁺, and poly(Glu,Tyr). Additionally, T23 has been shown to inhibit the interaction between tyrosine motifs and the μ2 subunit of the AP-2 adaptor complex, providing a potential mechanism for its effects on clathrin-mediated endocytosis [6]. This perturbation of adaptor complex function may underlie the inhibition of transferrin receptor internalization observed in various cell types.
The inhibition of voltage-operated calcium channels by T23 and other tyrosine kinase inhibitors suggests modulation of channel activity by tyrosine phosphorylation [4]. However, the similar potency of reportedly less active tyrphostin derivatives raises the possibility of direct channel blockade rather than specific kinase inhibition. These complex and sometimes divergent effects highlight the importance of including appropriate controls, such as structurally related but inactive tyrphostin analogs (e.g., tyrphostin 25), when interpreting experimental results with T23.
Storage Conditions: this compound should be stored desiccated at -20°C protected from light. Stock solutions are stable for at least 6 months when properly stored.
Solubilization: T23 is soluble in DMSO at concentrations up to 50 mM. Aqueous solubility is limited, and working solutions in physiological buffers should be prepared fresh from DMSO stock immediately before use.
Vehicle Controls: Always include vehicle controls with equivalent DMSO concentrations (typically 0.1-0.5% v/v) as T23 effects are compared against these controls.
Structural Controls: Include tyrphostin 25 as a negative control for T23-specific effects, particularly in glycolysis studies where T25 shows no activity [2].
Reversibility Testing: Demonstrate reversibility of effects by washout experiments where feasible, as shown for glycolytic stimulation in astrocytes [2].
Viability Assessment: Confirm lack of cytotoxicity under experimental conditions using viability assays, as T23 does not acutely affect astrocyte viability at effective concentrations [2] [5].
Phosphatase Inhibition: Test whether tyrosine phosphatase inhibitors reverse T23 effects, as demonstrated for both endocytosis and glycolytic stimulation [3] [5].
This compound (also known as Tyrphostin A23, RG-50810, or AG 18) represents a first-generation protein tyrosine kinase (PTK) inhibitor that has become an invaluable tool in signal transduction research since its development. As a member of the tyrphostin family, which comprises synthetic low molecular weight compounds designed to target PTKs, this compound specifically inhibits epidermal growth factor receptor (EGFR) tyrosine kinase activity with an IC₅₀ of 35 μM and a Kᵢ of 11 μM [1]. Tyrphostins were among the early breakthroughs in targeted kinase inhibitor development, offering researchers specific tools to dissect phosphorylation-dependent signaling pathways without competing with ATP binding sites, unlike many conventional kinase inhibitors. This unique mechanism provides greater specificity for particular tyrosine kinases and typically results in reduced cytotoxicity compared to traditional therapeutic agents [2].
The molecular structure of this compound features a benzylidenemalononitrile core that mimics tyrosine residues, enabling it to bind to the substrate recognition site of tyrosine kinases rather than the ATP binding pocket. This distinctive binding mechanism underlies its specificity and differentiates it from most modern kinase inhibitors that target the conserved ATP-binding cleft. Beyond its canonical kinase inhibitory activity, this compound demonstrates a unique secondary mechanism—it interferes with clathrin-mediated endocytosis by disrupting interactions between YXXΦ motifs in membrane proteins and the μ2 subunit of the AP-2 adaptor complex [3]. This dual functionality makes this compound particularly valuable for researchers investigating receptor internalization and trafficking, while simultaneously requiring careful experimental design to differentiate between these effects.
This compound has been extensively employed to investigate MAPK signaling cascades, which play fundamental roles in cellular proliferation, differentiation, and stress responses. Research demonstrates that this compound effectively blocks phosphorylation of p42 MAPK (ERK2) without affecting p38 MAPK phosphorylation, enabling researchers to dissect the specific contributions of different MAPK pathways to cellular responses. In studies using rabbit platelets stimulated with zooxanthellatoxin-A, this compound (500 μM) significantly inhibited platelet aggregation and tyrosine phosphorylation of p42 MAPK, highlighting its utility in differentiating between MAPK isoform activation [4]. This selective inhibition has proven particularly valuable for understanding signaling specificity in various cell types, including inflammatory cells where MAPK pathways coordinate complex functional responses. The ability to selectively target the ERK pathway without affecting p38 activation provides a powerful tool for deconstructing complex signaling networks and identifying specific downstream effects mediated by individual MAPK family members.
A distinctive application of this compound lies in its ability to inhibit clathrin-dependent endocytosis by disrupting protein-protein interactions critical for vesicle formation. Molecular modeling studies reveal that this compound occupies the tyrosine-binding pocket in the μ2 subunit of the AP-2 adaptor complex, structurally explaining its capacity to inhibit interactions between YXXΦ motifs and μ2 [3]. Functional experiments in Heb7a cells demonstrate that this compound (50-100 μM) effectively inhibits ¹²⁵I-transferrin internalization without significantly altering endocytic compartment morphology. This specific inhibition provides researchers with a powerful chemical tool to dissect the role of receptor internalization in signal transduction processes, particularly for studying growth factor receptor signaling termination and recycling. Importantly, control tyrphostins that inhibit tyrosine kinase activity but cannot disrupt YXXΦ/μ2 interactions do not affect endocytosis, confirming the specificity of this effect and enabling careful control experiments [3].
Recent investigations have revealed a novel role for this compound in regulating cellular metabolism, particularly in neural cells. Exposure of cultured primary rat astrocytes to this compound (100 μM) for 2 hours resulted in a twofold increase in both glucose consumption and lactate production, indicating a significant stimulation of glycolytic flux [5]. This effect was time- and concentration-dependent, reversible upon compound removal, and not observed with other endocytosis inhibitors or structurally related compounds such as Tyrphostin 25. The stimulation was completely abolished by the phosphatase inhibitor orthovanadate, suggesting involvement of tyrosine phosphorylation/dephosphorylation events in the regulation of astrocytic glycolysis [5]. These findings position this compound as a valuable tool for investigating metabolic adaptations in various cell types and understanding the intersection between tyrosine phosphorylation networks and metabolic regulation, particularly in specialized cells like astrocytes that contribute significantly to brain energy metabolism.
Studies investigating the potential genotoxic effects of this compound have revealed important considerations for its research application, particularly in transformed cell systems. Research using Chinese hamster cell lines demonstrated that this compound increased sister chromatid exchange frequency in both transformed (CHO-K1) and primary embryonic (CHE) cell lines. However, it induced chromosomal aberrations exclusively in the transformed CHO-K1 cells when treatment occurred during the S phase of the cell cycle [2]. This differential effect suggests that cells with pre-existing deficits in cell cycle control may be more susceptible to Tyrphostin-induced chromosomal damage, highlighting the importance of considering cell type and status when designing experiments and interpreting results. These findings also underscore the potential therapeutic implications of tyrosine kinase inhibition in cancer cells with dysregulated cell cycle checkpoints, providing insights for targeted cancer therapy development.
Purpose: To assess this compound-mediated inhibition of EGFR autophosphorylation in cultured cells.
Materials:
Procedure:
Technical Notes:
Purpose: To evaluate this compound-mediated inhibition of clathrin-dependent endocytosis using transferrin internalization assay.
Materials:
Procedure:
Technical Notes:
Purpose: To measure this compound-induced changes in glycolytic rate in primary astrocytes.
Materials:
Procedure:
Technical Notes:
Table 1: Quantitative Effects of this compound in Various Experimental Systems
| Experimental System | Concentration Range | Key Effects | Measurement | Reference |
|---|---|---|---|---|
| EGFR tyrosine kinase inhibition | 35 μM (IC₅₀) | 50% inhibition of EGFR activity | In vitro kinase assay | [1] |
| CHO-K1 and CHE cells | Not specified | Increased sister chromatid exchange | Cytogenetic analysis | [2] |
| Rabbit platelets | 500 μM | Inhibition of zooxanthellatoxin-A-induced aggregation | Platelet aggregation assay | [4] |
| Primary rat astrocytes | 100 μM (2 hours) | 2-fold increase in lactate production | Lactate assay | [5] |
| Heb7a cells | 50-100 μM | Inhibition of transferrin internalization | ¹²⁵I-transferrin uptake | [3] |
Table 2: Comparison of this compound with Related Tyrphostin Compounds
| Compound | Primary Target | Key Applications | Distinguishing Features | Reference |
|---|---|---|---|---|
| This compound (AG18) | EGFR (IC₅₀ 35 μM) | Kinase inhibition, endocytosis blockade | Inhibits YXXΦ/μ2 interaction, stimulates glycolysis | [3] [5] [1] |
| Tyrphostin A9 | PDGFR, 5-LO, PYK2 | Anti-inflammatory, anticancer | Mitochondria-disrupting properties, protonophor | [6] [7] |
| AG556 | EGFR | BK channel regulation, vasodilation | Selective EGFR inhibitor, enhances BK channel activity | [8] |
| Tyrphostin 46 | EGFR | Kinase inhibition, genotoxicity studies | Structural analog of this compound | [2] |
When employing this compound in signal transduction research, several critical technical considerations must be addressed to ensure experimental validity. First, researchers should note the dual inhibitory mechanisms of this compound—affecting both tyrosine kinase activity and clathrin-mediated endocytosis. This necessitates careful control experiments using tyrphostins that selectively inhibit kinases without affecting endocytosis (e.g., Tyrphostin 51) to differentiate between these effects [3]. Second, solubility limitations require that this compound be prepared in DMSO at stock concentrations typically not exceeding 100 mM, with final DMSO concentrations maintained at ≤0.1% in cell-based assays to avoid solvent toxicity [1].
The concentration-dependent effects of this compound present another important consideration. While EGFR inhibition occurs at mid-micromolar ranges (IC₅₀ 35 μM), endocytosis blockade typically requires higher concentrations (50-100 μM), and metabolic effects in astrocytes are optimal at 100 μM [3] [5] [1]. Researchers should perform careful dose-response studies for each application and cell type. Additionally, the potential for off-target effects increases with concentration and exposure time, particularly regarding genotoxic effects observed as sister chromatid exchanges in mammalian cell systems [2]. Finally, the reversible nature of this compound effects necessitates precise timing of interventions and analyses, particularly for metabolic studies where effects are rapidly reversible upon compound removal [5].
This compound remains a versatile and valuable tool for signal transduction research, offering unique capabilities to dissect tyrosine kinase signaling, endocytic processes, and metabolic regulation. Its dual mechanisms of action, while requiring careful experimental design, provide opportunities to investigate the intersection between phosphorylation-dependent signaling and membrane trafficking. The well-characterized protocols and quantitative data summarized in these application notes provide researchers with a solid foundation for employing this compound in diverse experimental systems. As research continues to evolve, this compound will likely maintain its relevance both as a specific molecular tool and as a prototype for understanding the complex pharmacology of tyrosine kinase inhibitors.
To facilitate understanding of this compound's multifaceted roles in signal transduction research, the following diagrams provide visual summaries of its primary mechanisms and experimental applications.
Diagram 1: this compound Mechanisms and Research Applications. This diagram illustrates the dual molecular mechanisms of this compound and their connections to various signaling pathways and research applications.
Diagram 2: Experimental Workflow for this compound Applications. This flowchart outlines key steps in designing, executing, and interpreting experiments using this compound, highlighting critical considerations at each stage.
A key first step in troubleshooting is the correct preparation of a stock solution. The data below summarizes the solubility characteristics of Tyrphostin 23.
| Solvent | Solubility | Concentration | Preparation Note |
|---|---|---|---|
| DMSO | Soluble [1] [2] | 35-50 mg/mL [3] [1] | Sonication is recommended to aid dissolution [3]. |
| Ethanol | Soluble [3] | 35 mg/mL [3] | Sonication is recommended [3]. |
| Water | Insoluble or slightly soluble [3] | < 1 mg/mL [3] | Not recommended for stock preparation. |
Recommended Protocol for 100 mM Stock Solution in DMSO
Here are solutions to frequently encountered problems when using this compound in experiments.
| Problem | Possible Cause | Solution & Troubleshooting Steps |
|---|
| Precipitation in Assay Buffer | Rapid dilution of DMSO stock into aqueous buffer. | - Dilute the stock solution more gradually in a multi-step manner.
The following experimental workflow outlines key steps for using this compound effectively in cell-based assays.
The search results I obtained provide a solid foundation but lack highly specific protocols for every potential application. To acquire more detailed information, I suggest you:
| Application / Target | Effective Concentration Range | Key Findings / Context | Citation |
|---|---|---|---|
| Inhibiting Clathrin-Mediated Endocytosis | 50 - 100 µM | Inhibits internalization of transferrin. Acts by disrupting the interaction between YXXΦ motifs and the AP-2 adaptor complex, not via kinase inhibition. | [1] |
| Stimulating Glycolytic Flux | 100 µM | Doubled glucose consumption and lactate production in cultured primary rat astrocytes during a 2-hour incubation. Effect was reversible. | [2] |
| EGFR Kinase Inhibition | IC₅₀: 35 µM (Cell Assay) Kᵢ: 11 µM | Reported as a standard measure of its tyrosine kinase inhibitory activity. | [3] |
Issue: Observed cellular effects do not align with expected kinase inhibition.
Issue: Lack of desired effect at reported concentrations.
Issue: High background toxicity in experiments.
The following diagram illustrates the dual signaling pathways affected by this compound, which is crucial for interpreting your experimental results.
The table below summarizes the key identification and storage information for Tyrphostin 23 (AG-18) from safety data sheets.
| Property | Specification |
|---|---|
| Product Name | AG-18 [1] [2] |
| CAS Number | 118409-57-7 [1] [2] |
| Synonyms | This compound, Tyrphostin A23, RG-50810 [1] [2] |
| Molecular Formula | C₁₀H₆N₂O₂ [1] [2] |
| Molecular Weight | 186.17 g/mol [1] |
| Appearance | Solid [1] [2] |
| Recommended Storage | Cool place; tightly closed container in dry, well-ventilated area [1] |
| Recommended Temperature | 2 - 8 °C [1] or -20°C (powder) [2] |
| Incompatible Materials | Strong oxidizing agents [1] |
Understanding the stability profile of this compound is crucial for obtaining reliable experimental results.
For critical experiments, it is advisable to validate the stability of your this compound stock under your specific conditions. The following workflow, adapted from a published LC-MS/MS method for Tyrphostin A9, can serve as a guide [3].
Key Steps for Validation:
Q1: There is a conflict in the recommended storage temperature. Should I store this compound at 2-8°C or -20°C?
Q2: My experimental results with this compound are inconsistent. Could compound degradation be the cause?
Q3: How should I handle this compound solutions for cell culture work?
Tyrphostin A23 is noted not for general cytotoxicity, but for its specific ability to inhibit a particular cellular process. The table below summarizes its mechanism based on research.
| Feature | Description |
|---|---|
| Primary Documented Action | Inhibition of receptor-mediated endocytosis, specifically the internalization of the transferrin receptor [1]. |
| Molecular Mechanism | Binds to the tyrosine-binding pocket in the μ2 subunit of the AP-2 adaptor complex. This inhibits the interaction between YXXΦ motifs in membrane proteins and the AP-2 complex, disrupting clathrin-coated vesicle formation [1]. |
| Evidence in Cells | Treatment of Heb7a cells with A23 inhibited the internalization of (^{125})I-transferrin without affecting the morphology of the endocytic compartments. Inactive tyrphostin analogs did not have this effect [1]. |
| Key Differentiator | Its action is distinct from inhibition of tyrosine kinase activity. Control tyrphostins that inhibit tyrosine kinases did not inhibit endocytosis, indicating a specific pathway [1]. |
For evaluating the cytotoxic effects of any compound, including tyrphostins, you can follow this general assay procedure. The workflow below outlines the key stages, from cell preparation to data calculation [2].
Here are solutions to common problems encountered during cytotoxicity assays, which are applicable when testing compounds like tyrphostins [2].
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Absorbance Value | Low cell density leading to a weak signal. | Repeat the experiment to determine and use the optimal cell count for the assay [2]. |
| High Spontaneous Control Absorbance | 1. Excessive cell density. 2. Rough pipetting during cell spreading. | 1. Re-optimize cell seeding density. 2. Handle cell suspension gently during plate setup [2]. | | High Medium Control Absorbance | High concentration of certain substances in the cell culture medium. | Test medium components and try to reduce their concentration [2]. | | High Well-to-Well Variability | Air bubbles present in the wells during measurement. | Check for and break air bubbles with a syringe needle before reading the plate [2]. |
When designing your experiments with Tyrphostin A23 or related compounds, keep these points in mind:
Q: Why does Tyrphostin 23 produce different effects in different cell lines?
A key study provides a direct explanation for this variability. Researchers tested this compound on a transformed Chinese hamster ovary cell line (CHO-K1) and a primary embryonic Chinese hamster cell line (CHE). The table below summarizes the critical differential effects [1].
| Cell Line | Cell Type | Sister Chromatid Exchange | Chromosomal Aberrations |
|---|---|---|---|
| CHO-K1 | Transformed | Increased | Induced (when treated in S phase) |
| CHE | Primary Embryonic | Increased | Not Induced |
The study concluded that this difference is likely because transformed cells, which already have deficits in cell cycle control, are more susceptible to the clastogenic (chromosome-breaking) effects of this compound. This means the genetic background and stability of your cell line are critical factors in determining the compound's effect [1].
Q: What are the known mechanisms of action that could cause this variability?
The variability arises because Tyrphostins, including this compound, have multiple mechanisms beyond their known role as tyrosine kinase inhibitors [2].
The following diagram illustrates how these different mechanisms can be triggered in various cellular contexts, leading to divergent experimental outcomes.
Q: Besides this compound, do other Tyrphostins show variable effects? A: Yes, this is a recognized characteristic of the Tyrphostin family. Different Tyrphostin compounds have been shown to protect nerve cells through at least three distinct mechanisms: some act as antioxidants, others as mitochondrial uncouplers (like Tyrphostin A9), and a third group works by boosting cellular glutathione levels [2]. This "polypharmacology" means that each analog can have a unique profile, and their effects cannot be generalized [4].
Q: What key experimental parameters should I control for when using this compound? A: To ensure reproducible results, please pay close attention to the following:
This compound is a well-known protein tyrosine kinase inhibitor. Confirming these basic properties for every new batch is the first step in quality verification.
| Property | Description |
|---|---|
| CAS Number | 118409-57-7 [1] [2] |
| Synonyms | AG-18, Tyrphostin A23, RG-50810 [1] [3] [2] |
| Molecular Formula | C₁₀H₆N₂O₂ [1] [3] [2] |
| Molecular Weight | 186.17 g/mol [1] [3] [2] |
| Primary Stated Target | EGFR (Epidermal Growth Factor Receptor) [1] [3] [2] |
| Reported IC₅₀ / Kᵢ | IC₅₀ of 35 μM; Kᵢ of 11 μM (for EGFR) [1] [3] |
| Physical Form | Solid, light yellow to green-yellow in color [3] |
| Purity (from suppliers) | Typically ≥99% (HPLC) [1] [2] |
To functionally validate a new batch, you can replicate established experimental protocols. The table below summarizes two key assays targeting its different known actions.
| Assay Type / Target | Key Readout | Expected Result with Active Compound |
|---|---|---|
| EGFR Autophosphorylation [1] [2] | Inhibition of EGF-induced EGFR autophosphorylation. | Dose-dependent inhibition of phosphorylation, with significant effects at 10-15 μM [1]. |
| Transferrin Receptor Internalization [4] [2] | Inhibition of clathrin-mediated endocytosis of transferrin. | Significant inhibition of ¹²⁵I-transferrin uptake in HeLa or Heb7a cells [4]. |
Here are detailed methodologies for these two critical assays:
This assay tests the compound's canonical function as a tyrosine kinase inhibitor.
This assay tests the compound's ability to disrupt the YXXΦ motif/AP-2 adaptor complex interaction, a kinase-independent function [4].
This workflow visualizes a systematic approach to diagnosing and resolving issues with a new batch of this compound.
Q1: Why is the color of my this compound powder different from a previous batch?
Q2: My stock solution in DMSO keeps precipitating. What should I do?
Q3: I am getting inconsistent results in my calcium channel current (IBa) experiments. Could the this compound batch be the cause?
The table below summarizes quantitative data from research on this compound (T23) relevant to viability and metabolic assessment.
| Cell Type/Line | T23 Concentration | Exposure Time | Key Finding on Viability | Other Notable Effects | Citation |
|---|---|---|---|---|---|
| Primary Rat Astrocytes | Up to 300 µM | 4 hours | No acute effect on viability or morphology | Doubled glycolytic lactate production & glucose consumption; effect reversible upon removal [1] | |
| HT-29 Colon Adenocarcinoma | ~10 µM (P3 compound*) | Not specified | Inhibited growth & colony formation (IC~50~) | P3 is a stable, potent T23-derived PTK inhibitor [2] | |
| CAL62 & KAT4 (ATC cells) | Varying (AG 1296) | 72 hours | Additive suppression of viability with MK-2206 | Additive induction of apoptosis & inhibition of cell migration [3] |
Note: The P3 compound is a stable, oxidized dimer of T23 with enhanced protein tyrosine kinase (PTK) inhibitory activity [2]. Note: Tyrphostin AG 1296 is another tyrphostin and a specific PDGFR inhibitor [3].*
Here are answers to specific questions you might encounter when troubleshooting experiments with this compound.
FAQ 1: My WST-1 assay shows reduced signal after treating cells with this compound. Does this mean my cells are dying? Not necessarily. A reduced signal in a WST-1 assay indicates a decrease in cellular metabolic activity, which is not always synonymous with cell death [4]. Research shows that T23 can strongly and rapidly accelerate glycolytic lactate production without affecting cell viability [1]. It is shifting the cell's metabolic state. You may be measuring a change in metabolism rather than a loss of viability.
FAQ 2: How can I confirm if a change in metabolic activity is due to actual cell death? To distinguish between metabolic change and cytotoxicity, you should use an orthogonal viability assay based on a different principle.
FAQ 3: The effects of this compound seem inconsistent between my experiments. What could be the cause? The stability of the compound could be a factor. This compound is known to be unstable in solution and degrades over time. One study isolated a more stable and potent dimeric oxidation product (designated P3) from aged T23 solutions [2].
This protocol integrates a metabolic activity assay (WST-1) with a viability assay (ATP quantification) to help you disentangle the effects of T23.
1. Materials
2. Cell Seeding and Treatment
3. Concurrent WST-1 and CellTiter-Glo Assay
4. Data Analysis
To help visualize the experimental process and the proposed mechanism of T23, the following diagrams were created using Graphviz.
The diagram below illustrates how this compound affects key cellular processes, highlighting the crucial difference between metabolic activity and viability.
The table below summarizes the fundamental quantitative data for this compound, essential for planning your experiments.
| Parameter | Value / Description | Notes / Context |
|---|---|---|
| IC₅₀ (Cell Assay) | 35 μM [1] | Half-maximal inhibitory concentration for EGFR. |
| Kᵢ | 11 μM [1] | Inhibition constant for EGFR. |
| Molecular Weight | 186.17 g/mol [1] | --- |
| CAS Number | 118409-57-7 [1] | --- |
| Chemical Formula | C₁₀H₆N₂O₂ [1] | --- |
| Solubility (DMSO) | 100 mg/mL (537.14 mM) [1] | Solution may require ultrasonication; DMSO is hygroscopic. |
| Recommended Stock | 10-25 mg/mL in DMSO [1] | For preparing aliquots to avoid repeated freeze-thaw cycles. |
While the search results do not contain a complete step-by-step protocol for using this compound, they provide crucial insights from published research that can guide your experimental setup.
In Vitro Cell Treatment:
Mechanism & Specificity Considerations:
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low or No Activity in Cell Assay | Compound degradation; insufficient concentration; cell line not dependent on targeted pathway. | Use fresh stock solutions; validate activity with a positive control cell line known to be sensitive to EGFR inhibition; perform a dose-response curve. |
| High Cell Death or Toxicity | Excessive concentration of this compound; solvent (DMSO) toxicity. | Titrate the compound to find an effective but non-toxic dose; ensure final DMSO concentration is low (typically <0.1%). A study noted that other tyrphostins showed toxicity at 10 μM [2]. |
| Unexpected Effects on Endocytosis | Inhibition of AP-2 adaptor complex, an off-target effect of A23 [3]. | If your experiment involves receptor trafficking, confirm findings with a more specific EGFR inhibitor that does not affect endocytosis (e.g., another tyrphostin control as in [3]). |
| Poor Solubility in Aqueous Buffer | Precipitation upon dilution from DMSO stock into cell culture medium. | Ensure the compound is first dissolved in high-quality DMSO before adding to medium. Vortex thoroughly after dilution. The final solution can be briefly sonicated to aid dissolution [1]. |
The following diagram synthesizes information from the search results to illustrate the dual mechanisms of Tyrphostin A23, which is critical for interpreting your experimental results.
This diagram highlights that Tyrphostin A23 has two distinct molecular targets, which can lead to convergent phenotypic outcomes such as inhibited cell proliferation [1] [3].
Q: What could be causing low efficacy of my tyrphostin compound in cellular assays?
Low efficacy can stem from various factors. The table below outlines common issues and their verification methods.
| Potential Cause | Verification Method | Corrective Action |
|---|---|---|
| Insufficient cellular uptake | Compare activity in cell-free vs. cell-based assays [1] | Use formulated compounds (e.g., DMSO stock); optimize solvent concentration. |
| Rapid metabolism/ inactivation | Pre-incubate compound with cells, measure residual activity over time. | Shorten pre-incubation time; use metabolic inhibitors (e.g., glutathione) with controls [1]. |
| Off-target effects | Profile against related kinase/enzyme panels; use selective inhibitors. | Switch to more selective tyrphostins (e.g., AG879 for specific kinases) [1]. |
| Incorrect pathway targeting | Check phosphorylation status of upstream/downstream targets via Western blot. | Re-evaluate primary target; consider combination therapies [2]. |
| Compound reactivity issues | Test activity in presence of nucleophiles (e.g., glutathione). | Use stabilized formulations; choose compounds with reversible covalent binding [1]. |
1. Protocol for Evaluating 5-Lipoxygenase (5-LO) Inhibition Based on assays used to identify potent tyrphostins like AG556 and degrasyn [1].
2. Protocol for Assessing EGFR Inhibition in Glioblastoma Cells Based on studies using AG1478 [2].
The table below summarizes several potent tyrphostins identified in recent research, which can serve as benchmarks or alternatives.
| Tyrphostin Compound | Primary Target / Activity | Potency (IC₅₀) | Key Characteristics & Mechanisms |
|---|---|---|---|
| AG556 | 5-Lipoxygenase (5-LO) inhibitor | 64 nM | Covalently binds to cysteines near 5-LO substrate entry site; anti-inflammatory [1]. |
| AG879 | 5-Lipoxygenase (5-LO) inhibitor | 78 nM | Potent 5-LO inhibitor; cited in kinase and cancer pathway studies [1] [3]. |
| Degrasyn | 5-Lipoxygenase (5-LO) inhibitor | 0.11 µM | Covalently binds to multiple 5-LO cysteines; promising for inflammation/cancer [1]. |
| Tyrphostin A9 | 5-Lipoxygenase (5-LO) inhibitor | 0.8 µM | Member of tyrphostin family with Michael-reactive cyanoacrylate motif [1]. |
| AG1478 | EGFR tyrosine kinase inhibitor | Effective at 35 µM in cells | Induces resistance markers (MRP-1, PD-L1, CD73) in glioblastoma cells [2]. |
| AG490 | JAK/STAT signaling inhibitor | Effective at 5-10 mg/kg in mice | Suppresses iNOS, TNF-αR, Stat1/3 phosphorylation; improves survival in inflammation models [4]. |
The diagram below outlines a systematic approach to diagnose the cause of low efficacy in your assays.
The following quantitative data is extracted from a single, older comparative study [1]. The concentrations (IC₅₀ values) and effects are specific to the experimental conditions described in the methodology.
| Inhibitor | Target / Process | Experimental System | Reported Effect | Citation |
|---|---|---|---|---|
| This compound (AG23) | Thrombin-induced platelet aggregation | Rabbit, monkey, dog, and human platelets | Inhibition [1] | [1] |
| Thrombin-induced calcium mobilization ([Ca²⁺]i) | Rat, guinea pig, rabbit, dog, monkey, and human platelets | Inhibition in all species tested [1] | [1] | |
| SFLLRN (thrombin receptor agonist)-induced platelet aggregation | Monkey and human platelets | Inhibition [1] | [1] | |
| SFLLRN-induced calcium mobilization ([Ca²⁺]i) | Monkey and human platelets | Inhibition [1] | [1] |
The data in the table above was generated using specific protocols. Understanding these methods is crucial for evaluating the results.
This diagram shows that TKIs primarily work by competing with ATP at the kinase domain's active site [2] [3]. A critical concept in TKI efficacy and resistance is the "gatekeeper" residue, a specific amino acid within the ATP-binding pocket. Mutations at this site (e.g., T315I in BCR-ABL) can sterically hinder TKI binding, leading to drug resistance, as seen with inhibitors like imatinib, dasatinib, and nilotinib [4] [3].
The provided data shows this compound is an inhibitor of thrombin-mediated signaling. However, for your comparison guide, please note:
To build a more current and comprehensive guide, I suggest you:
The following table details the experimental data available for T23 from specific studies.
| Cell Model | Reported Effects of T23 | Key Experimental Findings | Concentration Used | Citation |
|---|---|---|---|---|
| Primary Rat Astrocytes | Strong acceleration of TCA cycle metabolism and glycolytic flux [1] | Increased 13C labeling from [U-13C]glucose into TCA cycle intermediates (glutamate, glutamine, aspartate); increased glucose consumption and lactate production. | 100 µM | [1] |
| HT-22 Hippocampal Cells & Rat Primary Neurons | Protection from oxidative stress (oxytosis) [2] | Identified as a mitochondrial uncoupler; collapses mitochondrial membrane potential, reducing mitochondrial ROS generation during glutamate toxicity. | 0.5 - 200 µM | [2] |
| Cultured Astrocytes | Inhibition of volume-dependent chloride channels [1] | Used as a tool to study the role of tyrosine kinases in cell volume regulation. | Not specified in excerpt | [1] |
| Cultured Neurons | Blockade of nanoparticle uptake [1] | Inhibited the accumulation of iron oxide nanoparticles in primary neurons. | Not specified in excerpt | [1] |
The most detailed protocol available from the search results is for the metabolic study in primary astrocytes [1], which can serve as a reference:
Based on the available data, T23 appears to operate through distinct mechanisms depending on the cellular context. The diagram below illustrates these pathways.
When planning your research, please consider these important caveats:
To conduct a thorough comparison, you may need to consult specialized kinase profiling databases or perform original experimental screening.
The table below summarizes the key experimental findings for T23 and T25 from the research data.
| Compound | Experimental Model/Assay | Key Findings on Efficacy & Action | Key Differences & Notes |
|---|---|---|---|
| Tyrphostin 23 (T23) | Glycolytic flux in primary rat astrocytes [1] | Doubled glucose consumption and lactate production (stimulated glycolytic flux) at 100 µM [1]. | Effect was reversible upon removal. Viability not affected acutely [1]. |
| Tyrphostin 25 (T25) | Glycolytic flux in primary rat astrocytes [1] | Did not affect glycolytic flux [1]. | Shows a fundamentally different effect on energy metabolism compared to T23 in this model [1]. |
| This compound (T23) | YXXΦ motif/μ2 subunit interaction & endocytosis [2] | Inhibited internalization of transferrin by disrupting the YXXΦ-μ2 interaction [2]. | Effect was specific to A23; other tyrphostins that inhibit tyrosine kinase did not have this effect [2]. |
| Tyrphostin 25 (T25) | Endothelial monolayer integrity [3] | Caused cell retraction and separation, showing greater specificity for disrupting cell-cell junctions without significantly affecting actin stress fibers or focal contacts [3]. | Highlighted for its unique specificity within its activity group [3]. |
| This compound & 25 | pp60c-src protein tyrosine kinase inhibition [4] | Inhibition was related to their instability. The formation of degradation products, at least one of which was >10x more inhibitory, was responsible for the activity [4]. | The observed inhibition is likely due to degradation products, not the parent compounds. Results must be interpreted with caution [4]. |
For a deeper understanding, here are the methodologies and contexts for the key experiments cited.
Glycolytic Flux Assay in Astrocytes [1]
Endocytic Inhibition Assay [2]
Cellular Junction and Cytoskeleton Integrity [3]
The experimental data reveals that T23 and T25, despite structural similarities, can have distinct and sometimes opposing biological effects. A critical finding is that their parent compounds are unstable, and their inhibitory activity may be attributed to degradation products [4]. This necessitates careful interpretation of experimental results, as the observed effects might not be directly due to T23 or T25 themselves.
The diagram below illustrates the different cellular processes and signaling pathways affected by T23 and T25 based on the search results.
The information available is limited to specific experimental models. For a complete profile, future research may need to investigate:
The table below summarizes the available experimental data comparing this compound (A23) with other inhibitors, primarily from early-stage in vitro studies.
| Inhibitor | Primary Target/Mechanism | Key Comparative Findings | Experimental Context |
|---|
| Tyrphostin A23 | - Tyrosine Kinase (TK) inhibition [1]
For the key experiments cited above, the methodologies were as follows:
1. Protocol for Electrophysiological Comparison (A23 vs. Genistein) [1]
2. Protocol for Inhibition of Transferrin Internalization [2]
The following diagrams illustrate the key mechanistic pathways and experimental workflows based on the search results.
The following table organizes Tyrphostin 23 and its alternatives based on search findings, highlighting key characteristics for your research comparison [1] [2] [3].
| Inhibitor Name | Primary Target / Mechanism | Key Experimental Findings / Effects | Selectivity Notes |
|---|---|---|---|
| This compound | Protein Tyrosine Kinases (PTKs); inhibits non-selective cation current ( [2]) and accelerates glycolytic lactate production ( [1]). | Doubled glucose consumption and lactate release in primary rat astrocytes (100 µM, 2h); effect reversible and abolished by phosphatase inhibitor vanadate ( [1]). | Broad-spectrum, early-generation tyrphostin; considered a non-selective inhibitor. |
| AG 538 | Insulin-like Growth Factor 1 Receptor (IGF-1R); substrate-competitive inhibitor ( [3]). | Blocks IGF-1R autophosphorylation and colony formation in soft agar ( [3]). | Part of a tyrphostin family; bioisosteres developed for improved stability ( [3]). |
| AG 957 | BCR-ABL fusion kinase ( [3]). | Induces apoptosis in imatinib-resistant cell lines and acts synergistically with imatinib ( [3]). | A tyrphostin developed to target a specific oncogenic kinase. |
| AG 490 | Janus Kinase 2 (JAK2) ( [3]). | Shows synergistic effects when combined with imatinib ( [3]). | A potent and selective inhibitor of the JAK2 signaling pathway. |
| Genistein | Protein Tyrosine Kinases (PTKs); inhibits noradrenaline-evoked cation current ( [2]). | Inhibits non-selective cation current (Icat) in rabbit portal vein smooth muscle cells ( [2]). | A broad-spectrum, natural isoflavone inhibitor. |
| Imatinib | BCR-ABL, c-KIT, PDGFR; ATP-competitive Type II inhibitor ( [3] [4]). | First-line treatment for Chronic Myeloid Leukemia (CML); blocks ATP-binding to BCR-ABL ( [4]). | Multi-targeted, but highly selective for BCR-ABL; represents a later generation of optimized TKIs. |
| Gefitinib/Erlotinib | Epidermal Growth Factor Receptor (EGFR); ATP-competitive Type I inhibitors ( [5] [3] [4]). | Standard first-line treatment for EGFR-mutated NSCLC; improves progression-free survival ( [5] [4]). | Target-specific; developed from structural optimization of tyrphostin scaffolds ( [3]). |
To effectively interpret the data in the table, here is deeper experimental context from the search results.
Experimental Protocol for this compound (Glycolytic Flux): The key finding on lactate production was derived from studies on cultured primary rat astrocytes [1].
Experimental Protocol for this compound (Cation Current): The effect on ion channels was observed in single smooth muscle cells from the rabbit portal vein [2].
The Evolution of Inhibitor Design: The search results highlight a crucial progression in the field. This compound represents an early, broad-spectrum tyrosine kinase inhibitor [2]. Subsequent research, often using tyrphostins as a structural scaffold (based on the natural product erbstatin), focused on chemical optimization to develop inhibitors with much greater specificity for individual kinases, such as AG 538 and the clinically approved drugs like imatinib and gefitinib [3]. This evolution from non-selective to highly targeted inhibitors is a central theme in modern drug development [6] [4].
The diagram below illustrates the general signaling pathway of Receptor Tyrosine Kinases (RTKs) and the points where different types of inhibitors act, based on the information gathered.
This diagram shows the primary mechanisms of different inhibitor classes:
Based on the analysis, here are points to consider when selecting an inhibitor:
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various protein tyrosine kinase (PTK) inhibitors from a study investigating their effects on L-type calcium channel currents (IBa) and pp60c-src (c-src) kinase activity in vascular smooth muscle cells [1].
| Inhibitor | Target Specificity [1] | IC₅₀ for IBa Inhibition | IC₅₀ for c-src Kinase Inhibition |
|---|---|---|---|
| PP1 | src-family selective | ~ 1.5 µM | ~ 0.04 µM |
| Genistein | Non-selective PTK | ~ 7.5 µM | ~ 3 µM |
| Tyrphostin 23 | Non-selective PTK | ~ 25 µM | ~ 20 µM |
| Bistyrphostin | Receptor-PTK selective | ~ 100 µM | ~ 80 µM |
| Peptide-A | c-src selective (intracellular) | Data presented as concentration-dependent inhibition, not a specific IC₅₀ | Data presented as concentration-dependent inhibition, not a specific IC₅₀ |
Key Findings from the Comparison [1]:
The quantitative data was generated using the following key methodologies [1]:
The study suggests that this compound exerts its effect by inhibiting c-src, which in turn modulates L-type calcium channels. The following diagram illustrates this proposed signaling pathway and the experimental workflow used to investigate it.
Health Hazard